5-methyl-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRYFHAXBGUIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314082 | |
| Record name | 5-methyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-42-5 | |
| Record name | 5-methyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-methyl-1H-imidazol-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-methyl-1H-imidazol-2-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document outlines a reliable synthetic pathway, detailed experimental protocols, and key characterization data to assist researchers in the preparation of this important intermediate.
Overview of the Synthetic Strategy
The most common and efficient method for the synthesis of this compound hydrochloride involves a cyclocondensation reaction between an α-haloketone and a guanidinylating agent, followed by salt formation. Specifically, the reaction of chloroacetone with guanidine hydrochloride provides the target imidazole ring system. The final step involves the isolation of the product as its hydrochloride salt, which enhances stability and improves handling characteristics.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound hydrochloride is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₈ClN₃ | |
| Molecular Weight | 133.58 g/mol | |
| Melting Point | 115-117 °C | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water and polar organic solvents | |
| ¹H NMR (DMSO-d₆, 400 MHz) | See Section 4 for detailed interpretation | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | See Section 4 for detailed interpretation |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound hydrochloride.
Reaction Scheme:
Caption: Synthetic pathway for this compound hydrochloride.
Materials and Reagents:
-
Chloroacetone
-
Guanidine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (concentrated or in a suitable solvent)
-
Activated carbon
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.
-
Basification: To the stirred solution, add a solution of a base, such as sodium hydroxide (1.0 equivalent), in the same solvent. Stir the resulting suspension for a short period to liberate the free guanidine base.
-
Addition of Chloroacetone: To the reaction mixture, add chloroacetone (1.0 equivalent) dropwise at room temperature. Caution: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts that have precipitated.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.
-
Purification of the Free Base (Optional): The crude free base can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking).
-
Salt Formation: Dissolve the crude or purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). To this solution, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic.
-
Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound hydrochloride as a crystalline solid.
-
Decolorization (Optional): If the product is colored, it can be dissolved in a suitable solvent, treated with activated carbon, filtered through a pad of diatomaceous earth, and recrystallized.
Spectroscopic Characterization
The structure of the synthesized this compound hydrochloride can be confirmed by spectroscopic methods.
¹H NMR Spectroscopy (DMSO-d₆):
-
δ ~2.2 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the C5 position of the imidazole ring.
-
δ ~6.5 ppm (s, 1H): This singlet is attributed to the proton at the C4 position of the imidazole ring.
-
δ ~7.0-7.5 ppm (br s, 2H): This broad singlet corresponds to the protons of the amino group at the C2 position. The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential proton exchange.
-
δ ~10.0-11.0 ppm (br s, 2H): These broad signals are characteristic of the N-H protons of the imidazolium ring and the ammonium proton of the hydrochloride salt.
¹³C NMR Spectroscopy (DMSO-d₆):
-
δ ~10 ppm: This signal corresponds to the carbon of the methyl group.
-
δ ~115 ppm: This signal is attributed to the C4 carbon of the imidazole ring.
-
δ ~125 ppm: This signal corresponds to the C5 carbon of the imidazole ring.
-
δ ~150 ppm: This signal is characteristic of the C2 carbon bearing the amino group.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Logical workflow for the synthesis and characterization process.
Conclusion
This technical guide provides a detailed and practical approach to the synthesis of this compound hydrochloride. By following the outlined experimental protocol and utilizing the provided characterization data, researchers can confidently and efficiently prepare this key intermediate for its application in various drug discovery and development programs. The straightforward nature of the synthesis and the stability of the final product make it an accessible and valuable tool for the scientific community.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-methyl-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methyl-1H-imidazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details quantitative data, experimental protocols for property determination, and logical workflows to support further research and development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C4H7N3 | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| CAS Number | 6653-42-5 | [1] |
| Melting Point | 115-117 °C (hydrochloride salt) | [2][3] |
| Boiling Point | 307.9 °C at 760 mmHg | [1] |
| Density | 1.221 g/cm³ | [1] |
| Flash Point | 165.6 °C | [1] |
| Polar Surface Area (PSA) | 54.70 Ų | [1] |
| XLogP3 | 0.88 | [1] |
| LogP | 1.68 (hydrochloride salt) | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Refractive Index | 1.617 | [1] |
| Physical Form | Oil |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory procedures adaptable for this compound.
A general approach to synthesizing imidazole derivatives involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[4][5] The workflow for a typical multi-component imidazole synthesis is illustrated below.
Protocol:
-
Reaction Setup: A mixture of a 1,2-dicarbonyl compound, an aldehyde, and a primary amine or ammonium acetate is prepared.[5]
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as glacial acetic acid, and heated.[4]
-
Reaction Conditions: The reaction is typically carried out under reflux for several hours or can be accelerated using microwave irradiation.[5]
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted using an appropriate organic solvent.
-
Purification: The crude product is purified using column chromatography to yield the pure imidazole derivative.
-
Characterization: The final product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
The acid dissociation constant (pKa) can be efficiently determined using ¹H NMR spectroscopy by monitoring the chemical shift changes of a proton adjacent to the basic nitrogen atom as a function of pH.[6]
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O) with a suitable buffer system.
-
Titration: The pH of the solution is adjusted incrementally by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
-
NMR Measurement: A ¹H NMR spectrum is acquired after each pH adjustment.
-
Data Processing: The chemical shift (δ) of a proton sensitive to the protonation state of the imidazole ring is recorded at each pH.
-
Analysis: The chemical shift values are plotted against the corresponding pH values. The resulting data points are fitted to a sigmoidal curve using the Henderson-Hasselbalch equation.[6][7]
-
pKa Value: The inflection point of the sigmoidal curve corresponds to the pKa of the compound.[6]
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical technique for its determination.[8]
References
- 1. echemi.com [echemi.com]
- 2. This compound hydrochloride|lookchem [lookchem.com]
- 3. 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL CAS#: 6775-38-8 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 5-methyl-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1H-imidazol-2-amine is a heterocyclic compound featuring a substituted imidazole ring, a scaffold of significant interest in medicinal chemistry. The imidazole nucleus is a key structural component in numerous endogenous molecules, such as the amino acid histidine and the neurotransmitter histamine, highlighting its inherent biological relevance.[1] While this compound hydrochloride is primarily utilized as a versatile chemical building block for the synthesis of more complex molecules in drug discovery, its 2-aminoimidazole core suggests a high potential for a range of biological activities.[1] Derivatives of the 2-aminoimidazole scaffold have demonstrated potent and selective inhibition of various biological targets, indicating the therapeutic potential of this chemical class.[1]
This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the known activities of its structural analogs. It details experimental protocols for screening its efficacy in key therapeutic areas, presents available quantitative data from related compounds to serve as a benchmark, and visualizes relevant signaling pathways and experimental workflows.
Potential Biological Activities and Screening Strategies
The 2-aminoimidazole scaffold is a privileged structure known to interact with a wide array of biological targets. The primary areas of investigation for derivatives of this scaffold include anticancer, antibacterial, sirtuin inhibition, and vascular adhesion protein-1 (VAP-1) inhibition activities.
Anticancer Activity
Imidazole derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics.[2][3]
Quantitative Data for Anticancer Activity of Imidazole Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against several cancer cell lines. This data can serve as a reference for interpreting the results of anticancer screening of this compound.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Kim-111 | T24 (Urothelial Carcinoma) | 67.29 | [4] |
| Kim-161 | T24 (Urothelial Carcinoma) | 56.11 | [4] |
| Imidazole Derivative 5 | MCF-7 (Breast Cancer) | < 5 | [2] |
| Imidazole Derivative 5 | HepG2 (Liver Cancer) | < 5 | [2] |
| Imidazole Derivative 5 | HCT-116 (Colon Cancer) | < 5 | [2] |
| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [2] |
| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [2] |
| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [2] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [2] |
| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at a wavelength of 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathway: VEGFR-2 Inhibition
Several imidazole derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Antibacterial and Antibiofilm Activity
The 2-aminoimidazole scaffold is prominent in marine natural products with potent antibacterial and antibiofilm properties.[5] These compounds often work by disrupting bacterial signaling pathways or compromising the integrity of the biofilm matrix.
Quantitative Data for Antibacterial Activity of Imidazole Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values for several imidazole derivatives against various bacterial strains.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤ 8 | [1] |
| Compound 10 | H. pylori | 2 | [1] |
| Compound 11 | H. pylori | 2 | [1] |
| Metronidazole (Reference) | H. pylori | 8 | [1] |
| Compound 4a | Bacillus subtilis | 0.5-1 | [6] |
| Compound 4b | Bacillus subtilis | 0.5-1 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Standardized bacterial suspension (approximately 5 x 10^5 CFU/mL)
-
Test compound stock solution
-
-
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[1]
-
Experimental Workflow: Antibacterial Screening
Sirtuin Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. Imidazole derivatives have been identified as potential sirtuin inhibitors.[7][8][9]
Quantitative Data for Sirtuin Inhibition by Imidazole Analogs
The following table shows the IC50 values of an imidazole derivative against sirtuins in non-small cell lung cancer (NSCLC) cell lines.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | A549 | 250 | [5] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | NCI-H460 | 300 | [5] |
Experimental Protocol: In Vitro Sirtuin Inhibition Assay
This protocol describes a high-throughput fluorescent assay to screen for sirtuin inhibitors.
-
Materials:
-
Recombinant SIRT1 protein
-
SIRT-Glo™ Assay kit (or similar)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Nicotinamide)
-
96-well plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a reaction buffer. The final concentration of DMSO should be kept low (e.g., 1%).
-
Reaction Setup: In a 96-well plate, add the recombinant SIRT1 protein, the NAD+ and substrate solution from the assay kit, and the test compound.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow the enzymatic reaction to proceed.
-
Detection: Add the developer reagent to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a control reaction without any inhibitor. Determine the IC50 value.[6]
-
Signaling Pathway: SIRT6 Inhibition and Nrf2/Keap1 Signaling
Inhibition of SIRT6 by certain imidazole derivatives can lead to oxidative stress-mediated apoptosis through the Nrf2/Keap1 signaling pathway in cancer cells.[5]
Vascular Adhesion Protein-1 (VAP-1) Inhibition
VAP-1 is a dual-function molecule with roles in both cell adhesion and enzymatic activity (as a semicarbazide-sensitive amine oxidase, SSAO). It is implicated in inflammatory diseases and diabetic complications, making it a valuable therapeutic target. 1H-imidazol-2-amine derivatives have been identified as potent VAP-1 inhibitors.
Experimental Protocol: VAP-1 Fluorometric Assay
This assay measures the hydrogen peroxide (H2O2) produced during the VAP-1 catalyzed oxidative deamination of an amine substrate.
-
Materials:
-
Recombinant human VAP-1
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Benzylamine (substrate)
-
Test compound
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Amplex® Red and HRP in a suitable buffer.
-
Compound and Enzyme Addition: In the wells of the 96-well plate, add the test compound at various concentrations, followed by the recombinant VAP-1 enzyme.
-
Substrate Addition: Initiate the reaction by adding the benzylamine substrate.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product at excitation and emission wavelengths of approximately 530-560 nm and 590 nm, respectively.
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
-
Conclusion
While direct biological activity data for this compound is not extensively documented in public literature, its structural similarity to a wide range of biologically active imidazole derivatives makes it a compound of significant interest for biological screening. This guide provides a framework for initiating such a screening cascade, focusing on anticancer, antibacterial, sirtuin inhibition, and VAP-1 inhibition activities. The detailed experimental protocols and quantitative data from analogous compounds offer a solid foundation for researchers to design and interpret their own investigations into the therapeutic potential of this compound. Further studies are warranted to fully elucidate the pharmacological profile of this promising molecule.
References
- 1. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Core Mechanisms of 5-methyl-1H-imidazol-2-amine Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanisms of action for derivatives of 5-methyl-1H-imidazol-2-amine, a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of how these compounds exert their pharmacological effects, with a focus on their roles as inhibitors of Vascular Adhesion Protein-1 (VAP-1) and α-glucosidase.
Introduction: The Therapeutic Potential of Imidazole Derivatives
The imidazole nucleus is a fundamental component of many biologically active molecules, and its derivatives have garnered significant attention in drug discovery for their diverse therapeutic applications.[1][2] The this compound scaffold, in particular, serves as a crucial building block for the synthesis of potent and selective inhibitors of various enzymes and receptors. This guide will explore two primary mechanisms of action through which these derivatives have shown significant promise: the modulation of inflammatory processes via VAP-1 inhibition and the management of hyperglycemia through the inhibition of α-glucosidase.
Mechanism of Action: VAP-1 Inhibition
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein expressed on the surface of endothelial cells. It plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into tissues.[3][4] Furthermore, its amine oxidase activity leads to the production of hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which contribute to oxidative stress and endothelial damage.[3]
Derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of VAP-1, showing promise in the treatment of inflammatory conditions such as diabetic macular edema and non-alcoholic steatohepatitis (NASH).[5][6] The inhibitory action of these compounds on VAP-1's enzymatic activity is a key aspect of their anti-inflammatory effects.
Signaling Pathways
The enzymatic activity of VAP-1 is known to trigger downstream signaling cascades that upregulate the expression of other adhesion molecules, further amplifying the inflammatory response. Inhibition of VAP-1 by this compound derivatives can disrupt these pathways. The production of H₂O₂ by VAP-1 is a key signaling molecule that activates pathways involving Phosphoinositide 3-kinase (PI3K), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB).[7][8] These pathways lead to the increased expression of adhesion molecules like ICAM-1 and VCAM-1, as well as pro-inflammatory cytokines.
Quantitative Data on VAP-1 Inhibition
Several studies have reported the potent inhibitory activity of imidazole derivatives against VAP-1. While specific IC50 values for a wide range of this compound derivatives are proprietary or dispersed across numerous publications, the available data indicates high potency, often in the nanomolar range.
| Compound Class | Target | IC50/Ki | Reference |
| 1H-imidazol-2-amine derivatives | Human VAP-1 | Potent inhibition (nM range) | [5] |
| Thiazole derivatives of imidazole | Human and Rat VAP-1 | 12-fold higher human VAP-1 inhibition than parent compounds | [5] |
| TT-01025-CL (VAP-1 inhibitor) | Plasma SSAO activity | >90% inhibition at 0.25-0.5 h post-dose | [9] |
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[10] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.
A growing body of evidence suggests that imidazole derivatives are effective inhibitors of α-glucosidase.[11]
Downstream Effects of α-Glucosidase Inhibition
By slowing the absorption of glucose, α-glucosidase inhibitors flatten the postprandial blood glucose curve. This has several beneficial downstream effects, including reduced insulin demand on pancreatic β-cells and a decrease in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.
Quantitative Data on α-Glucosidase Inhibition
Numerous studies have reported the IC50 values for various imidazole-containing compounds against α-glucosidase, demonstrating their potential as anti-diabetic agents.
| Compound Class | Target | IC50 (µM) | Reference |
| Imidazole-bearing thioquinoline derivatives | α-glucosidase | 12.1 ± 0.2 to 102.1 ± 4.9 | [11] |
| Benzothiazole-triazole derivatives | α-glucosidase | 20.7 to 61.1 | [6] |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-glucosidase | 0.64 ± 0.05 to 343.10 ± 1.62 | |
| Phenyl carbamoyl methoxy thiosemicarbazone derivatives | α-glucosidase | 23.95 ± 0.038 to 573.67 ± 0.043 | [10] |
| Acarbose (Standard) | α-glucosidase | 750.0 ± 5.0 | [11] |
Experimental Protocols
VAP-1 Inhibition Assay
The following is a generalized protocol for determining the VAP-1 inhibitory activity of test compounds.
Protocol Details:
-
Reagent Preparation: Prepare solutions of recombinant human VAP-1, Amplex Red reagent, horseradish peroxidase (HRP), a suitable substrate (e.g., benzylamine), and the test compounds at various concentrations in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: In a 96-well plate, pre-incubate the VAP-1 enzyme with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, Amplex Red, and HRP to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic or endpoint mode.
-
Data Analysis: Calculate the percentage of VAP-1 inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
α-Glucosidase Inhibition Assay
The following is a generalized protocol for determining the α-glucosidase inhibitory activity of test compounds.
Protocol Details:
-
Reagent Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae, the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG), and the test compounds at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8). A stop solution of sodium carbonate (Na₂CO₃) is also required.
-
Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with varying concentrations of the test compound for a specified time (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Add the p-NPG substrate to each well to start the enzymatic reaction and incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant therapeutic potential. Their ability to potently inhibit VAP-1 and α-glucosidase highlights their applicability in treating a range of diseases, from inflammatory conditions to metabolic disorders. This technical guide has provided a comprehensive overview of the core mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of these versatile molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully realize their clinical potential.
References
- 1. The oxidase activity of vascular adhesion protein-1 (VAP-1) is essential for function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 7. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
- 8. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic and Structural Elucidation of 5-methyl-1H-imidazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-methyl-1H-imidazol-2-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.
Chemical Structure
Chemical Formula: C₄H₇N₃ Molecular Weight: 97.12 g/mol Structure:
Structure of this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar imidazole and amine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.4 - 6.8 | Singlet | 1H | H-4 (imidazole) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~10.5 - 11.5 | Broad Singlet | 1H | -NH (imidazole) |
| ~2.1 - 2.3 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-2 (imidazole) |
| ~115 - 120 | C-4 (imidazole) |
| ~125 - 130 | C-5 (imidazole) |
| ~10 - 15 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | N-H stretch (amine & imidazole) |
| 3100 - 3200 | Medium | C-H stretch (imidazole ring) |
| 2850 - 2950 | Medium | C-H stretch (methyl group) |
| 1620 - 1680 | Strong | N-H bend (amine) / C=N stretch |
| 1550 - 1600 | Medium | Imidazole ring stretch |
| 1400 - 1450 | Medium | C-H bend (methyl group) |
| 1000 - 1200 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Relative Intensity | Assignment |
| 97 | High | [M]⁺ (Molecular Ion) |
| 82 | Medium | [M - CH₃]⁺ |
| 70 | Medium | [M - HCN]⁺ |
| 54 | Medium | [M - CH₃ - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.
Apparatus:
-
NMR Spectrometer (e.g., 400 or 500 MHz)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Apparatus:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Reagents:
-
This compound sample (solid)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Apparatus:
-
Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Sample introduction system (e.g., direct insertion probe or coupled to a gas/liquid chromatograph)
Reagents:
-
This compound sample
-
Appropriate solvent for sample dissolution (if using ESI)
Procedure:
-
Sample Introduction:
-
EI: Introduce a small amount of the solid sample into the ion source via a direct insertion probe.
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into the ESI source.
-
-
Instrument Parameters: Set the appropriate parameters for the ion source, mass analyzer, and detector. This includes the ionization energy (for EI), solvent flow rate and nebulizing gas pressure (for ESI), and the mass range to be scanned.
-
Data Acquisition: Acquire the mass spectrum. The data will show the relative abundance of ions as a function of their mass-to-charge (m/z) ratio.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ for EI or [M+H]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow for Mass Spectrometric Analysis.
In-Depth Technical Guide to 5-Methyl-1H-imidazol-2-amine (CAS 6653-42-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Methyl-1H-imidazol-2-amine (CAS 6653-42-5). The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, also known as 2-Amino-4-methylimidazole, is a heterocyclic organic compound. Its core structure is an imidazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6653-42-5 | [1][2] |
| Molecular Formula | C₄H₇N₃ | [2] |
| Molecular Weight | 97.12 g/mol | [2] |
| Appearance | Solid (at 20°C) | [2] |
| Boiling Point | 307.9 °C at 760 mmHg | N/A |
| Flash Point | 165.6 °C | N/A |
| Density | 1.221 g/cm³ | N/A |
| Refractive Index | 1.617 | N/A |
| Purity | ≥ 95% | [2] |
| Storage | 2-8°C, in a cool, dry place | [1][2] |
| Synonyms | 2-Amino-4-methylimidazole, 2-Amino-5-methylimidazole, 4-Methyl-1H-imidazol-2-amine, 5-Methyl-1H-imidazol-2-ylamine | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-aminoimidazoles can be achieved through various methods. A classic and versatile approach is the Debus-Radziszewski imidazole synthesis. This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3]
General Protocol for the Synthesis of 2-Substituted Imidazoles (Debus-Radziszewski Reaction)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
A 1,2-dicarbonyl compound (e.g., glyoxal)
-
An aldehyde (e.g., acetaldehyde)
-
Ammonia (aqueous solution)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Acid and Base for pH adjustment during workup
-
Organic solvent for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound and the aldehyde in the chosen solvent.
-
Addition of Ammonia: Slowly add the aqueous ammonia solution to the reaction mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 50 to 100°C.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution. Since the product is a basic amine, it will be in its protonated form in an acidic solution. To extract the free amine, the solution should be basified.[3]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by crystallization or column chromatography to obtain the pure this compound.[3]
Caption: General workflow for the synthesis of 2-substituted imidazoles.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[5][6] Derivatives of 2-aminoimidazole have shown a range of activities, suggesting potential areas of investigation for this compound.
Potential Areas of Biological Activity:
-
Anticancer Activity: Imidazole derivatives have been reported to possess anticancer properties.[6][7] Some have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[7]
-
Enzyme Inhibition: The 2-aminoimidazole moiety is a key pharmacophore in a class of small molecules that can inhibit bacterial response regulators, which are involved in signal transduction pathways essential for virulence and biofilm formation.[8]
-
Receptor Modulation: Structurally related imidazole compounds are known to interact with various receptors. For instance, some are agonists at the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[9] Activation of the H3 receptor typically leads to the inhibition of neurotransmitter release through the Gαi/o subunit, which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Hypothetical Signaling Pathway Involvement:
Based on the activity of related compounds, a plausible hypothesis is that this compound could modulate GPCR signaling pathways. The diagram below illustrates a hypothetical pathway where the compound acts as an agonist on a Gαi/o-coupled receptor.
Caption: Hypothetical Gαi/o-coupled signaling pathway.
Suppliers
This compound (CAS 6653-42-5) is available from several chemical suppliers for research and development purposes. It is important to verify the purity and specifications from the respective supplier before purchase.
Known Suppliers:
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute an endorsement of any specific supplier or experimental protocol. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations. The biological activities discussed are based on related compounds and are presented as potential areas for research.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6653-42-5 5-Methyl-1H-imidazol-2-ylamine AKSci X7979 [aksci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 6653-42-5(this compound) | Kuujia.com [es.kuujia.com]
- 11. 6653-42-5 CAS Manufactory [m.chemicalbook.com]
- 12. Page loading... [guidechem.com]
Unlocking Therapeutic Potential: A Technical Guide to 5-methyl-1H-imidazol-2-amine and Its Prospective Targets
FOR IMMEDIATE RELEASE
[City, State] – December 25, 2025 – As the landscape of drug discovery continuously evolves, the exploration of novel small molecules with therapeutic promise is paramount. This technical guide delves into the emerging potential of 5-methyl-1H-imidazol-2-amine, a heterocyclic compound belonging to the versatile imidazole class. While direct biological data on this specific molecule is limited in the public domain, its structural features and the activities of closely related analogs point toward significant therapeutic possibilities, particularly in the realms of inflammatory diseases and oncology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining potential therapeutic targets, experimental validation protocols, and the underlying signaling pathways.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1H-imidazol-2-amine, to which this compound belongs, have shown potent and selective inhibition of key biological targets.[1] This guide will focus on two promising, yet speculative, targets for this compound based on the activities of its structural congeners: Vascular Adhesion Protein-1 (VAP-1) and Sirtuins.
Potential Therapeutic Target I: Vascular Adhesion Protein-1 (VAP-1)
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with both adhesion and enzymatic activities. It plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2] The enzymatic activity of VAP-1, which involves the oxidative deamination of primary amines, produces hydrogen peroxide and aldehydes, further contributing to inflammatory processes.[2] Inhibition of VAP-1 is a promising strategy for mitigating inflammatory responses in a variety of disorders.[2]
Derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of VAP-1, suggesting that this compound may exhibit similar activity. The development of small-molecule VAP-1 inhibitors has shown therapeutic potential in preclinical models of inflammatory diseases.[3]
Quantitative Data on Related VAP-1 Inhibitors
While specific IC50 or Ki values for this compound are not currently available, the following table summarizes data for a structurally related 1H-imidazol-2-amine derivative, providing a benchmark for future studies.
| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |
| A 1H-imidazol-2-amine derivative | VAP-1 | Enzymatic Assay | [Data not publicly available] | Human, Rat | [Inferred from qualitative statements in sources] |
Note: Specific quantitative data for a direct analog was not found in the public domain. The inhibitory activity is inferred from qualitative descriptions in the literature.
Signaling Pathway of VAP-1 in Inflammation
VAP-1 facilitates leukocyte extravasation through a multi-step process involving both its adhesive and enzymatic functions. Inhibition of VAP-1 can disrupt this cascade, thereby reducing inflammation.
Experimental Protocol: VAP-1 (SSAO) Enzymatic Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound, such as this compound, on VAP-1/SSAO.
Materials:
-
Recombinant human VAP-1/SSAO enzyme
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Benzylamine (substrate)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a reaction mixture containing Amplex® Red reagent and HRP in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the test compound dilution or vehicle control.
-
Add 25 µL of the recombinant VAP-1/SSAO enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the benzylamine substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Potential Therapeutic Target II: Sirtuins
Sirtuins are a family of NAD+-dependent deacetylases and ADP-ribosyltransferases that play critical roles in various cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[4] Dysregulation of sirtuin activity has been implicated in the pathogenesis of cancer.[5] Several imidazole-based compounds have been investigated as modulators of sirtuin activity, suggesting that this compound could also interact with this class of enzymes.[1]
One study identified an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, as an inhibitor of SIRT6, a member of the sirtuin family.[6] Inhibition of SIRT6 by this compound was shown to induce oxidative stress-mediated apoptosis in non-small cell lung cancer cell lines.[5]
Quantitative Data on a Related Sirtuin Inhibitor
The following table presents the IC50 value for an imidazole derivative against a sirtuin family member.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | SIRT6 | MTT Assay | 250 | A549 | [6] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | SIRT6 | MTT Assay | 300 | NCI-H460 | [6] |
Signaling Pathway of Sirtuin Inhibition in Cancer
Sirtuins can act as either tumor promoters or suppressors depending on the cellular context. In some cancers, sirtuins like SIRT1 and SIRT6 are overexpressed and contribute to cancer cell survival and proliferation. Their inhibition can lead to the activation of tumor suppressor pathways and apoptosis.
References
- 1. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 5-methyl-1H-imidazol-2-amine Interactions: A Technical Guide
Disclaimer: As of late 2025, specific in silico modeling studies on 5-methyl-1H-imidazol-2-amine are not extensively available in the public domain. This guide, therefore, presents a prospective computational workflow based on established methodologies for structurally similar imidazole derivatives and outlines a comprehensive strategy for researchers to investigate the potential interactions of this compound. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals.
Introduction
This compound is a small heterocyclic molecule belonging to the imidazole class. The imidazole scaffold is a crucial component of many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine.[1] The presence of the methyl group and the 2-amino substitution suggests that this molecule could exhibit specific interactions with biological macromolecules, making it a candidate for drug discovery and development. In silico modeling provides a powerful, time- and cost-effective approach to predict its potential biological targets, characterize its interactions, and evaluate its pharmacokinetic properties. This guide details a systematic in silico approach to elucidate the interaction profile of this compound.
Target Prediction and Identification
Given the novelty of this compound, the initial and most critical step is the identification of its potential biological targets. A multi-faceted in silico target prediction strategy is recommended.
Ligand-Based Target Prediction
This approach leverages the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.
-
2D and 3D Similarity Searching: The structure of this compound can be used as a query to search chemical databases such as ChEMBL, PubChem, and DrugBank.[2][3] These databases contain information on the biological activities of millions of compounds. By identifying molecules with high structural similarity that have known targets, we can hypothesize potential targets for our query compound.
-
Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups). This model can then be used to screen libraries of known active compounds to identify molecules that share the same pharmacophoric features and, by extension, their biological targets.
Structure-Based Target Prediction (Reverse Docking)
Reverse docking, also known as inverse docking, involves screening the small molecule of interest against a large library of 3D protein structures to identify potential binding partners.[4]
-
Methodology: The 3D structure of this compound is docked into the binding sites of a comprehensive panel of proteins, often representing the druggable genome. The binding poses are then scored based on the predicted binding affinity. Proteins that consistently show favorable binding scores are considered potential targets.
-
Potential Target Example: Derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1).[5] Therefore, VAP-1 presents a high-priority candidate for initial structure-based investigations.
The following diagram illustrates a general workflow for target prediction:
Molecular Docking
Once a potential target is identified (e.g., VAP-1), molecular docking can be employed to predict the binding mode and affinity of this compound within the protein's active site.
Experimental Protocol for Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For VAP-1, a suitable PDB entry would be, for instance, 2X7L.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH.
-
Assign partial charges to all atoms using a force field such as AMBER or CHARMM.
-
Define the binding site, typically as a grid box encompassing the active site residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform a conformational search to generate a set of low-energy conformers.
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site of the protein.
-
The program will generate a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
The following diagram outlines the molecular docking workflow:
Predicted Interaction Data
While specific experimental data for this compound is unavailable, we can present a hypothetical table of results that would be generated from a docking study against VAP-1.
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Docking Score (kcal/mol) | -7.5 | Asp446, Tyr471, Ser213 |
| Estimated Binding Affinity (Ki) | ~5 µM | - |
| Hydrogen Bonds | 2 | Asp446 (side chain), Ser213 (backbone) |
| Hydrophobic Interactions | Present | Tyr471, Phe473 |
Molecular Dynamics Simulations
To assess the stability of the predicted protein-ligand complex and to gain a more dynamic understanding of the interactions, molecular dynamics (MD) simulations are performed.
Experimental Protocol for MD Simulations
-
System Setup:
-
Use the best-scoring docked pose of the this compound-protein complex as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field (e.g., AMBER, CHARMM, GROMOS) for both the protein and the ligand.
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to allow the system to reach a stable state.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
The following diagram depicts the MD simulation workflow:
Predicted Stability and Energetics Data
A hypothetical summary of MD simulation results is presented below.
| Parameter | Predicted Value (Hypothetical) | Interpretation |
| Average Protein RMSD (Å) | 1.8 | The protein structure remains stable during the simulation. |
| Average Ligand RMSD (Å) | 0.9 | The ligand remains stably bound in the active site. |
| Binding Free Energy (MM/PBSA, kcal/mol) | -25.3 | Favorable binding of the ligand to the protein. |
ADMET Prediction
To evaluate the drug-likeness of this compound, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various in silico models.
Methodologies for ADMET Prediction
A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[6] These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a wide range of pharmacokinetic and toxicological properties based on the molecule's structure.
Predicted ADMET Properties
The following table summarizes the predicted ADMET properties for this compound based on typical predictions for a small, relatively polar molecule.
| Property | Predicted Value (Exemplary) | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | May cross the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cause central nervous system side effects. |
| Plasma Protein Binding | Low | High fraction of the drug will be free and active in circulation. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with CYP3A4 substrates. |
| Excretion | ||
| Renal OCT2 Substrate | Yes | Likely to be excreted via the kidneys. |
| Toxicity | ||
| AMES Toxicity | No | Not likely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Skin Sensitization | No | Low risk of causing allergic reactions upon skin contact. |
Conclusion
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound. By employing a combination of ligand- and structure-based target prediction, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable hypotheses about the molecule's mechanism of action, binding affinity, and drug-likeness. While this guide is prospective due to the limited available data on this specific compound, the detailed protocols and methodologies provide a robust framework for its future computational characterization, which can guide subsequent experimental validation and potential development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular interaction databases at EMBL-EBI | Protein interactions and their importance [ebi.ac.uk]
- 3. Directory of in silico Drug Design tools [click2drug.org]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | RUO [benchchem.com]
- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-1H-imidazol-2-amine: A Comprehensive Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-imidazol-2-amine is a heterocyclic organic compound featuring an imidazole ring scaffold, a structure of profound significance in medicinal chemistry and biological systems. The imidazole core is a fundamental component of essential biomolecules such as the amino acid histidine and the neurotransmitter histamine, highlighting its inherent biological relevance.[1] Possessing a reactive amino group at the 2-position and a methyl group at the 5-position, this molecule serves as a versatile and valuable building block in the synthesis of a diverse array of more complex molecules.[1] Its structural framework allows for extensive chemical modifications, enabling the generation of large libraries of novel compounds for biological screening in drug discovery programs.[1] While direct biological data on this compound is limited in publicly available literature, its derivatives have demonstrated significant potential as potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive review of the synthesis, chemical properties, and the biological activities of derivatives of this compound, with a focus on its application in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in synthetic and biological studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6653-42-5 | [2] |
| Molecular Formula | C₄H₇N₃ | [2] |
| Molecular Weight | 97.12 g/mol | [2] |
| Boiling Point | 307.9°C at 760 mmHg | [2] |
| Density | 1.221 g/cm³ | [2] |
| Flash Point | 165.6°C | [2] |
| Refractive Index | 1.617 | [2] |
| XLogP3 | 0.88150 | [2] |
| PSA (Polar Surface Area) | 54.70 Ų | [2] |
| Physical Form | Oil |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. The primary amine at the 2-position provides a convenient handle for further functionalization through reactions such as amide bond formation, and urea or thiourea formation.
General Synthesis of 2-Aminoimidazoles
A classic and widely adopted method for the synthesis of ring-substituted 2-aminoimidazoles involves the cyclocondensation of an α-aminoketone or α-aminoaldehyde with cyanamide.[1] This approach offers a straightforward route to the core imidazole scaffold.
Synthesis of Derivatives
The 2-amino group of this compound is readily derivatized to generate a wide range of analogues for structure-activity relationship (SAR) studies. Common derivatization strategies include:
-
Amide Bond Formation: Reaction of the 2-amino group with a carboxylic acid, often activated with a coupling reagent, yields the corresponding amide derivative.[1]
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides urea and thiourea derivatives, respectively.
Experimental Protocol: Adapted Synthesis of this compound
Materials:
-
1-Amino-2-propanone hydrochloride
-
Cyanamide
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve 1-amino-2-propanone hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a solution of sodium hydroxide to neutralize the hydrochloride and generate the free amine.
-
Cyclization: To the solution of the free amine, add an equimolar amount of cyanamide dissolved in ethanol.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in water and extract the product with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents through the inhibition of various protein kinases.
Kinase Inhibition
The imidazole scaffold is a well-established "hinge-binder" for protein kinases, making it a valuable pharmacophore in the design of kinase inhibitors. Derivatives of 2-aminoimidazole have been shown to inhibit several key kinases involved in cancer progression, including Src family kinases (SFKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Activin receptor-like kinase 5 (ALK5).
Table 2: Kinase Inhibitory Activity of Selected 2-Aminoimidazole Derivatives
| Derivative Class | Target Kinase(s) | Reported IC₅₀/Kᵢ Values | Reference |
| 4-Aminoimidazole derivatives | Src, Fyn, Lyn, Yes | Kᵢ = 90-480 nM | [3] |
| Aminoimidazole derivatives | Src | IC₅₀ = 40-93 nM | [4] |
| Benzothiadiazole-imidazole derivatives | ALK5 | IC₅₀ = 8-43 nM | |
| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | VEGFR-2 | IC₅₀ = 82.09 ng/mL | [5] |
Anticancer Activity
The kinase inhibitory properties of this compound derivatives translate to potent anticancer activity in various cancer cell lines.
Table 3: In Vitro Anticancer Activity of Selected Imidazole Derivatives
| Derivative | Cancer Cell Line | Reported IC₅₀ Values | Reference |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HCT-116, HepG2 | < 5 µM | [5] |
| Imidazole derivative 4d | MCF-7 | 3.26 µM | [5] |
| Aminoimidazole derivative 4k | SH-SY5Y (neuroblastoma) | More potent than dasatinib | [4] |
| Aminoimidazole derivative 4l | SH-SY5Y (neuroblastoma) | More potent than dasatinib | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the research of this compound derivatives, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Derivatives of this compound have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Src Kinase Signaling Pathway Inhibition.
Caption: ALK5 (TGF-β) Signaling Pathway Inhibition.
Experimental Workflows
The following workflows illustrate the general procedures for the synthesis and biological evaluation of this compound derivatives.
Caption: General Synthesis Workflow.
Caption: Biological Evaluation Workflow.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While the biological profile of the core molecule itself is not extensively documented, its derivatives have demonstrated significant promise, particularly as inhibitors of protein kinases implicated in cancer. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting point for medicinal chemistry campaigns aimed at discovering new and effective drugs. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully exploit the therapeutic potential of the this compound scaffold. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate these future research endeavors.
References
- 1. This compound hydrochloride | RUO [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
Methodological & Application
Application Note and Protocol for N-Alkylation of 5-methyl-1H-imidazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry, yielding compounds with a wide range of biological activities. The 2-aminoimidazole scaffold, in particular, is a key pharmacophore found in numerous natural products and therapeutic agents. This document provides a detailed protocol for the N-alkylation of 5-methyl-1H-imidazol-2-amine. Due to the potential for regioselectivity and side reactions, this protocol outlines a general procedure adapted from established methods for the N-alkylation of similar imidazole-containing heterocycles.[1][2][3][4][5] The protocol provides a starting point for optimization by researchers.
The N-alkylation of this compound can theoretically yield three different products, arising from the alkylation of the N-1, N-3, or the exocyclic amino group. The regiochemical outcome of the reaction is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the reaction temperature. Generally, alkylation of the endocyclic nitrogen atoms is favored. The presence of the 5-methyl group may sterically hinder alkylation at N-1, potentially favoring substitution at N-3.
Data Presentation
The following table provides a template for summarizing the quantitative data from N-alkylation experiments with this compound using various alkylating agents. Researchers should populate this table with their experimental findings.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Product(s) (Ratio N-1:N-3:N-amino) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ||
| 2 | Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 | 8 | ||
| 3 | Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ||
| 4 | Propyl Iodide | KOH | DMSO | 50 | 10 | ||
| 5 | Isopropyl Bromide | DBU | DMF | 60 | 24 |
Experimental Protocols
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Potassium Hydroxide (KOH), 1,8-Diazabicyclo[11.undec-7-ene (DBU))
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆, CDCl₃)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol is a general starting point using a common and relatively mild base.
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) or acetonitrile to dissolve the starting material.
-
Add potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.
-
Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and regioselectivity.
Protocol 2: N-Alkylation using Sodium Hydride (for less reactive alkylating agents)
This protocol employs a stronger base and may be suitable for less reactive alkylating agents. Extreme caution should be exercised when handling sodium hydride as it is highly reactive and flammable.
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography as described in Protocol 1.
-
Characterize the purified product(s) to determine the structure and regioselectivity.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.1H-imidazol-2-amine.
References
- 1. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of 5-methyl-1H-imidazol-2-amine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In the realm of kinase drug discovery, imidazole-containing molecules have been successfully developed as potent and selective inhibitors.[3][4][5] The unique electronic and structural properties of the imidazole ring enable it to participate in key interactions within the ATP-binding pocket of kinases, a common mechanism for kinase inhibition.[6] 5-methyl-1H-imidazol-2-amine is a derivative of the fundamental imidazole scaffold and serves as a versatile building block for the synthesis of more complex molecules in drug discovery efforts.[7] While specific biological data on this compound as a kinase inhibitor is not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors. Derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of various biological targets.[7]
These application notes provide a comprehensive guide for researchers interested in evaluating this compound or its derivatives in kinase assays. The protocols outlined below are based on established methodologies for characterizing small molecule kinase inhibitors.[8][9]
Hypothesized Mechanism of Action
Based on the prevalence of the 2-amino-imidazole motif in known kinase inhibitors, it is hypothesized that this compound may act as an ATP-competitive kinase inhibitor . The imidazole ring and the 2-amino group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interactions of the adenine portion of ATP.[6] The 5-methyl group may provide additional selectivity by interacting with a specific hydrophobic pocket within the active site of certain kinases.
Data Presentation: Inhibitory Profiles of Structurally Related Imidazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of various imidazole-containing compounds against different kinases. This data is provided for comparative purposes to guide the initial screening concentrations and potential kinase targets for this compound.
| Compound Class/Name | Target Kinase(s) | Assay Type | IC50 / Kd | Reference Compound |
| Imidazo[4,5-b]pyridine derivatives | Aurora A | Biochemical | Sub-micromolar | Staurosporine |
| 2,4-1H-Imidazole carboxamides | TAK1 | Biochemical | 55 nM (Kd) | 5Z-7-Oxozeaenol |
| Phenylacetamide-1H-imidazol-5-one | BRK, FLT, JAK | Cell-based | 294 nM (HCT116) | Tirbanibulin |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2/cyclin E | Biochemical | Sub-micromolar | Roscovitine |
| 1H-benzo[d]imidazole hybrids | EGFR, HER2, CDK2 | Enzymatic | 7.82 - 21.48 µM | Erlotinib, Lapatinib |
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay (Promega)
This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay suitable for screening a wide range of kinases.[10]
Materials:
-
Target Kinase (e.g., recombinant human Aurora A)
-
Kinase Substrate (e.g., a generic peptide substrate)
-
This compound (dissolved in 100% DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO vehicle)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume microplates
-
Plate reader capable of luminescence detection
Procedure: [11]
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration range for a new compound might be from 10 mM down to 1 nM.
-
Assay Plate Preparation: Using an acoustic liquid handler or a multichannel pipette, dispense 20-50 nL of the test compound, positive control, or negative control into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for the compound to interact with the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Kinase Reaction: Incubate the reaction mixture for 60 minutes at a controlled temperature (e.g., 30°C).[8]
-
Reaction Termination and ADP Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection: Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Signal Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
Cell-Based Assay: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of a specific kinase.[9][12]
Materials:
-
Cancer cell line (e.g., HCT116, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure: [9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Treat the cells with the compound dilutions for a specified duration (typically 48-72 hours).[9] Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.
Visualizations
Caption: A generic kinase signaling pathway illustrating ATP-competitive inhibition.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Workflow for a cell-based viability assay (MTT).
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound hydrochloride | RUO [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-methyl-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of 5-methyl-1H-imidazol-2-amine. The methodologies described herein are based on established analytical techniques for imidazole-containing compounds and can be adapted for various research and development applications, including pharmacokinetic studies, formulation analysis, and quality control.
Introduction
This compound is a heterocyclic amine that serves as a key building block in medicinal chemistry for the synthesis of various biologically active compounds.[1] Accurate and precise quantification of this molecule is essential for its development and application in the pharmaceutical industry. The primary analytical methods for the quantification of small polar molecules like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for complex matrices.[2]
Data Presentation: Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected quantitative performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on validated methods for structurally similar imidazole derivatives.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85% - 115% |
Note: The data presented in this table are representative values for imidazole-containing compounds and should be validated for the specific application.[2]
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is suitable for the quantification of this compound in bulk drug substances and simple formulations.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (70:30, v/v), with the pH adjusted to 3.2 with phosphoric acid.[3]
-
Standard solution of this compound.
-
Sample diluent (Mobile Phase).
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 215 nm[3]
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Serially dilute the stock solution to prepare a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak areas of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices such as plasma.
1. Instrumentation and Materials
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound.
-
Standard solutions of this compound and the internal standard.
-
Protein precipitation reagent (e.g., acetonitrile).
2. LC-MS/MS Conditions
-
LC Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: To be determined by direct infusion. A plausible transition would be based on the protonated molecule [M+H]+.
-
Internal Standard: To be determined by direct infusion.
-
-
Collision Energy: Optimized for the specific instrument and analyte.
3. Standard and Sample Preparation
-
Standard Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol). Prepare calibration standards by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
References
Application Notes and Protocols for the Derivatization of 5-methyl-1H-imidazol-2-amine for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-methyl-1H-imidazol-2-amine, a versatile scaffold for the development of novel bioactive compounds. This document outlines key derivatization strategies, detailed experimental protocols for synthesis and bioassays, and visual representations of relevant signaling pathways and workflows.
Introduction
This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive primary amine on the imidazole core. The imidazole moiety is a "privileged structure" found in numerous biologically active compounds and approved drugs. Derivatization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets. Common derivatization strategies focus on the modification of the exocyclic amino group to form ureas, thioureas, Schiff bases, and amides, enabling the introduction of diverse functionalities to fine-tune the pharmacological properties of the resulting molecules.
Data Presentation: Bioactivity of this compound Derivatives
The following tables are templates for summarizing quantitative bioactivity data for synthesized derivatives of this compound. Researchers should populate these tables with their experimental data.
Table 1: VAP-1 Inhibitory Activity of Urea Derivatives of this compound
| Compound ID | R-Group | Human VAP-1 IC50 (µM) | Rat VAP-1 IC50 (µM) | Selectivity vs. MAO-A |
| Example-U1 | Phenyl | User Data | User Data | User Data |
| Example-U2 | 4-Chlorophenyl | User Data | User Data | User Data |
| Example-U3 | 4-Methoxyphenyl | User Data | User Data | User Data |
Table 2: Antimicrobial Activity of Schiff Base Derivatives of this compound
| Compound ID | Ar-Group | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| Example-S1 | Phenyl | User Data | User Data | User Data |
| Example-S2 | 4-Nitrophenyl | User Data | User Data | User Data |
| Example-S3 | 2-Hydroxyphenyl | User Data | User Data | User Data |
Table 3: Anticancer Activity of Thiourea Derivatives of this compound
| Compound ID | R-Group | IC50 vs. MCF-7 (µM) | IC50 vs. HepG2 (µM) | IC50 vs. A549 (µM) |
| Example-T1 | Phenyl | User Data | User Data | User Data |
| Example-T2 | 4-Bromophenyl | User Data | User Data | User Data |
| Example-T3 | Naphthyl | User Data | User Data | User Data |
Mandatory Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: VAP-1 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Urea Derivatives
This protocol describes the synthesis of N-substituted-N'-(5-methyl-1H-imidazol-2-yl)ureas.
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
To the cooled solution, add the substituted isocyanate (1.1 eq) dropwise over a period of 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure urea derivative.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
Protocol 2: General Procedure for the Synthesis of Thiourea Derivatives
This protocol outlines the synthesis of N-substituted-N'-(5-methyl-1H-imidazol-2-yl)thioureas.
Materials:
-
This compound
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Add the substituted isothiocyanate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure thiourea derivative.
-
Confirm the structure of the synthesized compound using spectroscopic techniques.
Protocol 3: General Procedure for the Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of N-arylidene-5-methyl-1H-imidazol-2-amines.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure Schiff base.
-
Characterize the final compound by appropriate spectroscopic methods.
Protocol 4: In Vitro VAP-1 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of synthesized compounds against Vascular Adhesion Protein-1 (VAP-1).
Materials:
-
Recombinant human VAP-1/SSAO
-
Benzylamine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well microplate, add the phosphate buffer.
-
Add varying concentrations of the test compounds to the wells. Include a control with DMSO only.
-
Add the recombinant human VAP-1 enzyme to each well and incubate for 15 minutes at 37 °C.
-
Prepare a reaction mixture containing benzylamine, Amplex® Red reagent, and HRP in phosphate buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every 5 minutes for 30 minutes at 37 °C.
-
The rate of H₂O₂ production is proportional to the VAP-1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 5: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Include a positive control with a standard antimicrobial agent and a growth control (inoculum without any compound).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
These protocols provide a foundation for the synthesis and evaluation of novel derivatives of this compound. Researchers are encouraged to adapt and optimize these methods based on the specific properties of the synthesized compounds and the biological targets of interest.
Application Notes and Protocols for Studying 5-methyl-1H-imidazol-2-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the potential anti-cancer effects of 5-methyl-1H-imidazol-2-amine in a cell culture setting. The protocols outlined below are based on established methodologies for characterizing the biological activity of novel chemical entities.
Introduction
The imidazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-cancer properties.[1][2][3][4][5] Structurally related imidazole compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[1][3] This document details an experimental workflow to assess the cytotoxic and mechanistic properties of this compound.
Recommended Cell Lines
Based on studies of similar imidazole-based compounds, the following human cancer cell lines are recommended for initial screening and mechanistic studies:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma.
-
MDA-MB-231: Triple-negative breast adenocarcinoma.
-
HCT-116: Colorectal carcinoma.
-
A549: Non-small cell lung carcinoma.
-
HepG2: Hepatocellular carcinoma.
A non-cancerous cell line, such as MCF-10A (non-tumorigenic breast epithelial cells), should be included as a control to assess selective cytotoxicity.
Experimental Workflow
The following diagram outlines a logical progression of experiments to characterize the in vitro anti-cancer activity of this compound.
Caption: A logical workflow for the in vitro evaluation of this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.
Table 1: IC50 Values of this compound
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Data | Data | Data |
| MDA-MB-231 | Data | Data | Data |
| HCT-116 | Data | Data | Data |
| A549 | Data | Data | Data |
| HepG2 | Data | Data | Data |
| MCF-10A | Data | Data | Data |
Table 2: Apoptosis Induction by this compound (48h treatment)
| Cell Line | Treatment Concentration | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| MCF-7 | Control (Vehicle) | Data | Data |
| IC50 | Data | Data | |
| 2 x IC50 | Data | Data | |
| HCT-116 | Control (Vehicle) | Data | Data |
| IC50 | Data | Data | |
| 2 x IC50 | Data | Data |
Table 3: Cell Cycle Distribution after Treatment with this compound (24h treatment)
| Cell Line | Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| MCF-7 | Control (Vehicle) | Data | Data | Data | Data |
| IC50 | Data | Data | Data | Data | |
| 2 x IC50 | Data | Data | Data | Data | |
| HCT-116 | Control (Vehicle) | Data | Data | Data | Data |
| IC50 | Data | Data | Data | Data | |
| 2 x IC50 | Data | Data | Data | Data |
Table 4: Densitometric Analysis of Western Blot Results
| Protein Target | Cell Line | Treatment Concentration | Fold Change vs. Control (Normalized to Loading Control) |
| p-ERK/Total ERK | MCF-7 | IC50 | Data |
| p-p38/Total p38 | MCF-7 | IC50 | Data |
| p-p65/Total p65 | MCF-7 | IC50 | Data |
| IκBα | MCF-7 | IC50 | Data |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes) or for a fixed time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against p-ERK, ERK, p-p38, p38, p-p65, p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Potential Signaling Pathway
Based on the known activities of imidazole derivatives, this compound may induce apoptosis and cell cycle arrest through modulation of the MAPK and NF-κB signaling pathways.
Caption: A hypothesized signaling pathway for this compound's anti-cancer effects.
References
- 1. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-methyl-1H-imidazol-2-amine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-methyl-1H-imidazol-2-amine in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides the requisite accuracy, precision, and sensitivity for pharmacokinetic studies and other drug development applications.
Introduction
This compound is a small polar molecule belonging to the imidazole class of compounds. Accurate quantification of such molecules in biological matrices is often crucial for pharmacokinetic and toxicokinetic assessments during drug development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[2][3] This note presents a complete protocol, from sample preparation to data analysis, for the reliable measurement of this compound.
Experimental Protocols
2.1 Chemicals and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (IS), e.g., 5-(methyl-d3)-1H-imidazol-2-amine
-
Acetonitrile (LC-MS Grade)[4]
-
Methanol (LC-MS Grade)[4]
-
Ammonium Formate (LC-MS Grade)[5]
-
Ultrapure Water[5]
-
Human Plasma (K2-EDTA)
2.2 Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of this compound and its internal standard (IS) at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) acetonitrile/water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare CC standards and QC samples at low, medium, and high concentrations.[4]
2.3 Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase (95% Mobile Phase A: 5% Mobile Phase B).[1]
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[1]
2.4 LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Conditions:
-
System: Agilent 1290 Infinity II LC or equivalent.[7]
-
Column: Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm or equivalent C18 column.[1][8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 3.0 5.0 35.5 5.1 95.0 7.0 95.0 7.1 3.0 | 9.0 | 3.0 |
Mass Spectrometry (MS) Conditions:
-
System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
MRM Transitions: The molecular weight of this compound (C₄H₇N₃) is 97.12 g/mol . The protonated parent ion [M+H]⁺ is m/z 98.1. A primary fragmentation pathway involves the neutral loss of ammonia (NH₃), similar to other small amines.[6]
Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms) Collision Energy (eV) This compound 98.1 81.1 (Quantifier) 100 Optimized (e.g., 15) This compound 98.1 54.1 (Qualifier) 100 Optimized (e.g., 25) | IS (d3-analog) | 101.1 | 84.1 | 100 | Optimized (e.g., 15) |
-
Ion Source Parameters:
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temp: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Data Presentation and Method Performance
The method was validated for linearity, sensitivity, accuracy, and precision. A summary of the quantitative performance is presented below.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (Recovery %) | 92.5% - 108.3% |
| Precision (Intra-day RSD %) | < 8.5% |
| Precision (Inter-day RSD %) | < 11.2% |
Visualizations
The following diagrams illustrate the key workflows and logic used in this method development.
Caption: Overall experimental workflow from sample preparation to final data reporting.
Caption: Logical flow for the development and validation of the LC-MS/MS method.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical environment.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. rsc.org [rsc.org]
- 4. agilent.com [agilent.com]
- 5. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for Radiolabeling of 5-methyl-1H-imidazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 5-methyl-1H-imidazol-2-amine derivatives. This class of compounds holds significant potential for the development of novel diagnostic and therapeutic agents, particularly for applications in Positron Emission Tomography (PET) imaging. The imidazole core is a key structural element in many bioactive molecules, and its derivatives are explored for a variety of targets including receptors and enzymes in oncology and neuroscience.[1][2] The ability to radiolabel these derivatives enables non-invasive in vivo imaging, which is crucial for drug discovery and development, allowing for the assessment of pharmacokinetics, pharmacodynamics, and target engagement.[3][4]
The following sections detail a representative protocol for the synthesis of a radiolabeled this compound derivative, focusing on [¹⁸F]fluorination, a commonly used method in PET tracer development due to the favorable half-life of Fluorine-18.[5] Additionally, purification methods and expected quantitative data are presented to guide researchers in their experimental design and execution.
Experimental Protocols
This section outlines a detailed, multi-step protocol for the synthesis and radiolabeling of a this compound derivative. The protocol is based on established methods for radiolabeling similar heterocyclic compounds.[1][6][7]
Protocol 1: Synthesis of a Precursor for Radiolabeling
The initial step involves the synthesis of a suitable precursor molecule that can be readily radiolabeled. A common strategy is to introduce a leaving group (e.g., tosylate, mesylate, or a nitro group) that can be displaced by the radionuclide in the final step.
Materials:
-
This compound
-
Protecting group reagent (e.g., Di-tert-butyl dicarbonate)
-
Alkylation agent with a leaving group (e.g., 1-bromo-2-fluoroethane)
-
Base (e.g., Potassium Carbonate)
-
Solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Purification reagents (e.g., Silica gel for column chromatography)
Procedure:
-
Protection of the Amine Group: Dissolve this compound in an appropriate solvent like DCM. Add a protecting group reagent, such as Di-tert-butyl dicarbonate, and a base to protect the exocyclic amine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
N-Alkylation: To the protected intermediate, add a suitable alkylating agent containing a precursor for radiolabeling, for instance, an alkyl halide with a leaving group for subsequent fluorination. Perform the reaction in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final precursor molecule.
-
Purification: Purify the precursor using column chromatography on silica gel to achieve high purity.[8]
Protocol 2: [¹⁸F]Radiolabeling of the Precursor
This protocol describes the nucleophilic substitution reaction to introduce the ¹⁸F-label.
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Precursor molecule from Protocol 1
-
Phase transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous acetonitrile or Dimethyl sulfoxide (DMSO)
-
HPLC system for purification
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water. Dry the mixture by azeotropic distillation under a stream of nitrogen at approximately 90-110°C.
-
Radiolabeling Reaction: Dissolve the precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/Kryptofix complex. Heat the reaction mixture at a specified temperature (e.g., 90-120°C) for a defined time (e.g., 10-20 minutes).[1]
-
Quenching the Reaction: After the heating step, cool the reaction vessel and quench the reaction by adding water.
-
Purification of the Radiotracer: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹⁸F]-labeled this compound derivative.[9] Common purification methods include using a C18 column with a mobile phase of acetonitrile and water.[8]
-
Formulation: The collected HPLC fraction containing the radiolabeled product is typically reformulated in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol, for in vivo studies.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the radiolabeling process of imidazole derivatives, based on literature values for similar compounds.[1][6][7]
| Parameter | Typical Value | Reference |
| Radiochemical Yield (non-decay corrected) | 5% - 50% | [1][6] |
| Radiochemical Purity | >95% | [1][6] |
| Molar Activity | 40 - 50 GBq/µmol | [6][7] |
| Total Synthesis Time | 60 - 100 minutes | [6][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and radiolabeling of a this compound derivative.
Caption: Radiolabeling Workflow Diagram
Hypothetical Signaling Pathway Application
Radiolabeled this compound derivatives could potentially be designed to target specific receptors, such as histamine receptors, which are implicated in various signaling pathways. The following diagram illustrates a hypothetical application in probing a G-protein coupled receptor (GPCR) pathway.
Caption: GPCR Signaling Pathway
References
- 1. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Introduction: Use of Radioactive Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Azabenzimidazole-Based PET Radioligands for γ-8 Dependent Transmembrane AMPA Receptor Regulatory Protein Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. moravek.com [moravek.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-1H-imidazol-2-amine
Welcome to the technical support center for the synthesis of 5-methyl-1H-imidazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most established and widely used method for synthesizing this compound is the condensation reaction between chloroacetone and a guanidine salt. A significant improvement on the classical approach involves the use of Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea. This "green chemistry" approach can reduce reaction times to 4-6 hours and simplify the work-up procedure compared to traditional methods that use volatile organic solvents and may require 10-12 hours.[1]
Q2: What are the critical reaction parameters to control for maximizing the yield?
A2: The key parameters to control are temperature, choice of solvent, and the purity of starting materials. For syntheses utilizing Deep Eutectic Solvents, a temperature of around 80°C is often optimal.[2] The purity of chloroacetone and guanidine is crucial, as impurities can lead to unwanted side reactions and a lower yield of the desired product.[3][4]
Q3: I am observing a low yield in my reaction. What are the common causes and how can I address them?
A3: Low yields can be attributed to several factors:
-
Suboptimal Temperature: The reaction may require heating to proceed efficiently. A temperature of 80°C is a good starting point for DES-based syntheses.[2]
-
Poor Quality Reagents: Ensure that the chloroacetone and guanidine are of high purity and are dry.[4]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting materials have been consumed.[3]
-
Product Loss During Work-up: this compound is a polar and basic compound, which can lead to losses during aqueous work-up and extraction.
Q4: I am having difficulty purifying the crude product. What are the recommended purification methods?
A4: 2-aminoimidazoles like this compound can be challenging to purify by standard silica gel chromatography due to their basicity and polarity, which can cause streaking on the column. Here are some solutions:
-
Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the chromatography eluent to improve peak shape.[2]
-
Aqueous Work-up: Before chromatography, perform an aqueous work-up to remove water-soluble impurities like guanidinium salts. Dissolving the crude product in an organic solvent and washing with water or a mild base like sodium bicarbonate solution can be effective.[2]
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. A common technique is to dissolve the crude product in a suitable solvent and then induce precipitation by adding an anti-solvent or by cooling. For some 2-aminoimidazoles, crystallization from a mixture of diethyl ether and petroleum ether has been successful.[5]
Q5: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for this compound?
A5: While specific data for this compound can vary slightly based on the solvent and instrument, here are predicted chemical shifts based on similar structures:
-
¹H NMR: Expect signals for the methyl group protons, the imidazole ring proton, and the amine protons. The amine protons may appear as a broad singlet.
-
¹³C NMR: Expect signals for the methyl carbon, the two imidazole ring carbons, and the carbon bearing the amino group (C2). The C2 carbon is typically deshielded and appears further downfield (around 145-155 ppm).[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect Reagents: Verify that you are using chloroacetone and a guanidine salt (e.g., guanidine hydrochloride, guanidine carbonate). 2. Inactive Guanidine: If using a guanidine salt, a base is required to liberate the free guanidine for the reaction. 3. Low Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. | 1. Confirm the identity of your starting materials. 2. If using a guanidine salt like guanidine carbonate, add a base like potassium hydroxide to generate the free guanidine in situ.[1] 3. Heat the reaction mixture, for example, to 80°C, and monitor the progress by TLC or GC-MS.[5] |
| Formation of a Major Byproduct | 1. Side Reaction of Chloroacetone: Chloroacetone can undergo self-condensation or react with the solvent. 2. Reaction with Impurities: Impurities in the starting materials can lead to the formation of unexpected products. | 1. Control the reaction temperature and consider adding the chloroacetone slowly to the reaction mixture. 2. Use high-purity starting materials. |
| Product is an Oil and Difficult to Handle | The free base of this compound may be a low-melting solid or an oil. | Convert the purified free base to its hydrochloride salt, which is typically a more stable and crystalline solid, by treating it with a solution of HCl in an organic solvent like diethyl ether or dioxane.[7] |
| Difficulty in Removing Unreacted Guanidine | Guanidine salts are highly polar and can be difficult to separate from the polar product. | Perform a thorough aqueous work-up. The basicity of this compound allows for its extraction into an organic solvent after basifying the aqueous layer, leaving the more polar guanidinium salts in the aqueous phase. |
| Inconsistent Results in Subsequent Applications | 1. Residual Impurities: Even after purification, trace impurities may affect downstream applications. 2. Instability of the Compound: Imidazole compounds can be sensitive to pH and light under certain conditions. | 1. Ensure the purity of your compound using multiple analytical techniques (NMR, LC-MS, elemental analysis). 2. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature. Prepare fresh solutions for biological assays. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Aminoimidazole Synthesis
| Method | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Classical | Tetrahydrofuran (THF) | Reflux | ~12 | Good | [1] |
| Green (DES) | Choline Chloride:Urea | 80 | 4-6 | High (e.g., 91%) | [1][5] |
Note: Yields are for representative 2-aminoimidazole syntheses and may vary for this compound.
Experimental Protocols
Protocol 1: Green Synthesis of this compound using a Deep Eutectic Solvent (DES)
This protocol is adapted from the synthesis of similar 2-aminoimidazoles.
Materials:
-
Chloroacetone
-
Guanidine carbonate
-
Potassium hydroxide (KOH)
-
Triethylamine (Et₃N)
-
Choline chloride (ChCl)
-
Urea
-
Deionized water
-
Ethyl acetate
Procedure:
-
Prepare the Deep Eutectic Solvent (DES):
-
Mix choline chloride and urea in a 1:2 molar ratio in a round-bottom flask.
-
Heat the mixture to 80°C while stirring until a clear, homogeneous liquid forms.
-
-
In situ Guanidine Free Base Generation:
-
To the prepared DES, add guanidine carbonate (1.3 equivalents) and potassium hydroxide (1.3 equivalents).
-
Stir the mixture at 80°C for 30 minutes to liberate the free guanidine.
-
-
Reaction:
-
To the mixture, add chloroacetone (1.0 equivalent) and triethylamine (1.0 equivalent).
-
Continue stirring at 80°C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS until the chloroacetone is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add deionized water, which should cause the product to precipitate.
-
If the product does not precipitate, extract the aqueous suspension with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an eluent system such as dichloromethane/methanol with ~1% triethylamine, or by crystallization.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Stability of 5-methyl-1H-imidazol-2-amine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-methyl-1H-imidazol-2-amine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to light, and the presence of oxidizing agents. Like many 2-aminoimidazole derivatives, it is susceptible to degradation through hydrolysis, photodegradation, and oxidation.[1] The protonation state of the imidazole ring, which is pH-dependent, plays a crucial role in its stability.[2]
Q2: How does pH affect the stability of this compound solutions?
While specific pH-rate profiles for this compound are not extensively documented, related 2-aminoimidazole compounds show significant pH-dependent stability.[2] Both acidic and basic conditions can catalyze hydrolysis.[1] For instance, a related compound, 2-hydroxylaminoimidazole, is relatively stable in acidic solutions but decomposes rapidly at neutral pH.[2] It is crucial to determine the optimal pH for your specific experimental conditions.
Q3: My solution of this compound is turning yellow. What could be the cause?
A color change, such as yellowing, in a solution of a 2-aminoimidazole compound often indicates oxidative degradation.[2] To mitigate this, it is recommended to prepare solutions fresh using deoxygenated solvents, store them protected from light, and consider the use of antioxidants if compatible with your experimental setup.
Q4: Is the free base or a salt form of this compound more stable in solution?
Generally, salt forms, such as the hydrochloride salt of this compound, exhibit greater stability and better water solubility compared to the free base.[3] The free base of related compounds like 2-aminoimidazole is known to be unstable in the presence of air.[2] For applications in aqueous solutions, using the hydrochloride salt is recommended for improved stability and easier handling.[3]
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
To ensure maximum stability, aqueous solutions of this compound should be stored at low temperatures (-20°C or -80°C), protected from light, and tightly sealed to prevent exposure to air.[4] It is always best practice to prepare solutions fresh for each experiment.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in aqueous buffer | The free base may have limited aqueous solubility. | 1. Use the hydrochloride salt, which is generally more water-soluble.[3]2. Prepare a concentrated stock solution in a polar organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay.[4] |
| Inconsistent experimental results | 1. Degradation of the compound in solution.2. Variability in solution preparation. | 1. Prepare fresh working solutions for each experiment from a frozen stock.[4]2. Protect solutions from light and heat.3. Verify the pH of your aqueous buffer, as stability can be pH-dependent.[2] |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | 1. The primary degradation pathways are hydrolysis, oxidation, and photodegradation.[1]2. Use LC-MS to identify the mass of the degradation products. A common degradation product is the corresponding 2-oxo-imidazole derivative resulting from oxidation.[1] |
| Loss of compound concentration over a short period | Rapid degradation under experimental conditions. | 1. Conduct a preliminary stability test under your specific experimental conditions (pH, temperature, lighting).2. If instability is confirmed, consider adjusting the pH to a more favorable range or using a freshly prepared solution for each time point in your experiment. |
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in the public domain. The following table provides illustrative degradation data for a generic 2-aminoimidazole derivative under forced degradation conditions to guide researchers in their experimental design. Actual degradation rates for this compound will vary.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 N HCl at 60°C | 24 | 85.2 | 14.8 (Hydrolysis Product) |
| 48 | 72.5 | 27.5 (Hydrolysis Product) | |
| 0.1 N NaOH at 60°C | 24 | 90.1 | 9.9 (Hydrolysis Product) |
| 48 | 81.3 | 18.7 (Hydrolysis Product) | |
| 3% H₂O₂ at 25°C | 6 | 78.9 | 21.1 (Oxidation Product) |
| 12 | 61.7 | 38.3 (Oxidation Product) | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 65.4 | 34.6 (Photodegradation Products) |
| Data is illustrative and based on general principles of forced degradation studies for 2-aminoimidazole derivatives.[1] |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of this compound.[5]
1. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Solutions: Prepare acidic (0.1 N HCl), basic (0.1 N NaOH), neutral (deionized water), and oxidative (3% H₂O₂) solutions.[1][6]
2. Stress Conditions:
-
Hydrolytic Degradation: Add an aliquot of the stock solution to the acidic, basic, and neutral solutions to a final concentration of approximately 100 µg/mL. Incubate at 60°C and analyze samples at various time points (e.g., 0, 6, 12, 24, 48 hours).[1][6]
-
Oxidative Degradation: Add an aliquot of the stock solution to the 3% H₂O₂ solution to a final concentration of approximately 100 µg/mL. Incubate at room temperature and analyze at various time points (e.g., 0, 2, 4, 6, 12 hours).[1][6]
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in water or a suitable solvent) to light conditions as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method, typically with UV detection.
-
Quantify the remaining parent compound and any degradation products.
-
Use LC-MS to determine the mass-to-charge ratio of degradation products for structural elucidation.[1]
Visualizations
Caption: Workflow for conducting forced degradation studies.
Caption: General degradation pathways for 2-aminoimidazoles.
References
Technical Support Center: Overcoming Low Solubility of 5-methyl-1H-imidazol-2-amine in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 5-methyl-1H-imidazol-2-amine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a concentrated organic solvent stock (e.g., DMSO), precipitates immediately when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a common issue for hydrophobic compounds. The drastic change in solvent polarity from a highly organic solvent to a predominantly aqueous environment causes the compound to "crash out" of solution. This can also be exacerbated by high salt concentrations in your buffer, a phenomenon known as "salting out".
Here are several strategies to address this:
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.
-
Use a co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.
-
Adjust the pH: For ionizable compounds like this compound, adjusting the pH of the aqueous buffer can significantly impact solubility.[1] Since this compound has an amine group, lowering the pH will protonate it, increasing its polarity and aqueous solubility.
-
Use the hydrochloride salt: Consider using the hydrochloride (HCl) salt of this compound. Salt forms of basic compounds are generally more water-soluble.[2]
Q2: I'm observing inconsistent results in my kinase or receptor binding assays. Could this be related to the solubility of this compound?
A2: Yes, inconsistent results are a common consequence of poor compound solubility. Here's why:
-
Compound precipitation at high concentrations: Poorly soluble compounds can precipitate in the assay well, especially at the higher concentrations used for determining IC50 values. This leads to an underestimation of the compound's true potency because the actual concentration in solution is lower than the nominal concentration.
-
Compound aggregation: Poorly soluble molecules can form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives or variable results.
To mitigate this, determine the kinetic solubility of your compound in the specific assay buffer to ensure that all tested concentrations are below the solubility limit.
Q3: What are the best practices for preparing and storing stock solutions of this compound to minimize solubility issues?
A3: Proper stock solution management is crucial.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.
-
Handling: Before use, allow the stock solution to fully thaw at room temperature and vortex gently to ensure any settled compound is redissolved.
Q4: Can I use sonication to help dissolve my compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of compounds. It uses ultrasonic waves to break apart solid particles and facilitate their interaction with the solvent. However, be cautious as prolonged or high-energy sonication can potentially degrade some compounds. It is best used for initial stock solution preparation.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| A cloudy or milky appearance forms instantly upon adding the DMSO stock to the aqueous buffer. | Rapid solvent shift: The compound is not soluble in the final aqueous environment. | 1. Decrease final concentration: Test a lower concentration range in your assay. 2. Serial dilution: Perform a stepwise dilution, for example, from 100% DMSO to 50% DMSO/50% aqueous buffer, then to the final low percentage of DMSO in 100% aqueous buffer. 3. Slow addition with mixing: Add the DMSO stock slowly to the vortexing aqueous buffer to promote rapid dispersion. |
Issue 2: Precipitation Over Time During Assay Incubation
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or develops visible precipitate during the assay incubation period. | Thermodynamic insolubility: The compound concentration is above its thermodynamic solubility limit in the assay buffer at the incubation temperature. | 1. Lower the compound concentration: This is the most straightforward solution. 2. Incorporate a co-solvent: Add a small percentage of a water-miscible organic solvent to your assay buffer (see protocol below). 3. Utilize cyclodextrins: These can encapsulate the hydrophobic compound and increase its aqueous solubility (see protocol below).[3] |
| pH shift: The pH of the cell culture medium can change during incubation due to cellular metabolism. | Buffer optimization: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
Quantitative Data Summary
| Solubilization Method | Solvent/Vehicle | Expected Solubility Enhancement (Fold Increase) | Considerations |
| pH Adjustment | Aqueous Buffer pH 5.0 | 10 - 100 | Potential for pH to affect assay performance and compound stability. |
| Co-solvents | 5% DMSO in PBS | 2 - 10 | The final concentration of the co-solvent must be compatible with the biological assay to avoid artifacts.[4] |
| 5% Ethanol in PBS | 2 - 10 | ||
| Cyclodextrins | 10 mM HP-β-CD in PBS | 5 - 50 | Can sometimes interact with cellular membranes or other assay components. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the optimal concentration of a co-solvent to maintain the solubility of this compound in an aqueous assay buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the co-solvent (e.g., DMSO or ethanol) in PBS to achieve final concentrations of 0.5%, 1%, 2%, and 5% (v/v).
-
Add 198 µL of each co-solvent/PBS mixture to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution to each well to achieve a final compound concentration of 100 µM.
-
Mix thoroughly by pipetting up and down.
-
Visually inspect for precipitation immediately and after 1 hour of incubation at the desired assay temperature.
-
(Optional) Quantify precipitation by measuring the absorbance at 600 nm. An increase in absorbance indicates turbidity due to precipitation.
-
Select the lowest co-solvent concentration that maintains the compound in solution for use in your assay.
Protocol 2: Solubility Enhancement through pH Adjustment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
DMSO
-
A series of buffers with different pH values (e.g., Acetate buffer pH 4.0, 5.0; Phosphate buffer pH 6.0, 7.0, 8.0)
-
96-well clear-bottom plate
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 198 µL of each buffer to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution to each well (final concentration 100 µM).
-
Mix and incubate at the assay temperature for 1 hour.
-
Visually inspect for precipitation.
-
Identify the pH range where the compound remains soluble. Ensure this pH is compatible with your assay system.
Protocol 3: Solubilization using Cyclodextrins
Objective: To enhance the aqueous solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 100 mM) in the desired aqueous buffer.
-
Prepare a series of dilutions of the HP-β-CD stock solution in the same buffer (e.g., 50 mM, 25 mM, 10 mM, 5 mM).
-
Add an excess amount of solid this compound to each HP-β-CD solution and a control with buffer only.
-
Vortex vigorously for 5-10 minutes. Sonication can also be used to aid dissolution.
-
Equilibrate the samples by rotating them at room temperature for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Determine the HP-β-CD concentration that provides the desired level of solubility for your assay.
Visualizations
References
Navigating the Synthesis of 5-methyl-1H-imidazol-2-amine: A Technical Support Guide
For researchers and professionals in drug development and organic synthesis, the preparation of substituted imidazoles like 5-methyl-1H-imidazol-2-amine is a critical step. However, the path to a pure product can be fraught with challenges, including the formation of various byproducts. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding potential side reactions, and answering frequently asked questions related to the synthesis of this important scaffold.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the synthesis of this compound, primarily focusing on scenarios arising from common synthetic routes such as the reaction of an α-haloketone with guanidine or the Debus-Radziszewski reaction and its variations.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction of starting materials. | - Ensure the purity and reactivity of starting materials (e.g., fresh guanidine, pure α-haloketone).- Optimize reaction temperature and time. Monitor reaction progress using TLC or LC-MS.- In the case of the Debus-Radziszewski synthesis, low yields are a known issue; consider alternative catalysts or reaction conditions to improve efficiency. |
| Degradation of product or intermediates. | - Control the reaction temperature to avoid decomposition.- If using a strong base, add it slowly and at a low temperature to minimize side reactions. | |
| Presence of Multiple Spots on TLC/LC-MS | Formation of isomeric byproducts. | - 4-methyl-1H-imidazol-2-amine: Depending on the starting materials, the methyl group could potentially be at the 4-position instead of the 5-position. Careful analysis of NMR and/or X-ray crystallography may be required for confirmation.- Optimize reaction conditions (e.g., temperature, stoichiometry) to favor the formation of the desired isomer. |
| Unreacted starting materials. | - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.- Unreacted guanidine salts are often highly polar and can be removed by an aqueous wash of the reaction mixture. | |
| Formation of 2-aminopyrimidine byproduct. | - This can occur in reactions of α,β-unsaturated ketones with guanidine. Ensure the starting ketone is an α-haloketone and not an α,β-unsaturated one.- Careful purification by column chromatography may be necessary to separate the imidazole from the pyrimidine. | |
| Product is Difficult to Purify | Product is highly polar and water-soluble. | - After basifying the reaction mixture, extract with a more polar solvent system, such as a mixture of chloroform and isopropanol.- Consider converting the amine to its hydrochloride salt to facilitate precipitation and isolation. |
| Product co-elutes with impurities during column chromatography. | - Experiment with different solvent systems for chromatography. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the separation of basic compounds on silica gel.- Consider using a different stationary phase, such as alumina. | |
| Discoloration of the Final Product | Formation of polymeric or colored impurities. | - This is a known issue in some imidazole syntheses, particularly those starting from glyoxal.[1][2] - Treat the crude product with activated carbon to remove colored impurities.[1][2]- Recrystallization from an appropriate solvent can also help in obtaining a pure, colorless product. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
While specific data for this exact molecule is limited, based on common imidazole synthetic routes, the following byproducts can be anticipated:
-
Isomeric Products: The most probable isomer is 4-methyl-1H-imidazol-2-amine. The formation of either isomer is highly dependent on the specific precursors and reaction conditions.
-
Unreacted Starting Materials: Residual guanidine and the corresponding α-dicarbonyl or α-haloketone precursor are common impurities.
-
Over-alkylation Products: If alkylating agents are used in subsequent steps, reaction at multiple nitrogen atoms of the imidazole ring can lead to a mixture of N-alkylated products.
-
Pyrimidine Derivatives: Under certain conditions, particularly with α,β-unsaturated carbonyl compounds, the formation of 2-aminopyrimidine byproducts is possible.
-
Polymeric Materials: Especially in reactions involving aldehydes like glyoxal, polymerization can lead to tarry, colored impurities.
Q2: How can I confirm the identity of my product and distinguish it from its isomers?
A combination of spectroscopic techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts and coupling patterns in the NMR spectra will be distinct for the 5-methyl and 4-methyl isomers. Careful analysis, potentially including 2D NMR techniques like NOESY and HMBC, can help in unambiguous structure elucidation.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product, but it will not distinguish between isomers.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups like N-H and C=N bonds.
Q3: What is the best way to purify crude this compound?
Purification strategy depends on the nature of the impurities:
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute acid. The basic imidazole product will move to the aqueous layer as a salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Column Chromatography: Silica gel chromatography is commonly used. A mobile phase of dichloromethane/methanol with a small amount of ammonia or triethylamine is often effective for separating polar amines.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent is an excellent way to remove minor impurities and obtain a highly pure compound.
Experimental Protocols
A widely used method for the synthesis of 2-aminoimidazoles is the condensation of an α-haloketone with guanidine. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Synthesis of this compound from 1-halo-2-propanone and Guanidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide (1.1 equivalents) in a suitable solvent like ethanol.
-
Addition of Ketone: To this solution, add 1-halo-2-propanone (e.g., 1-chloro-2-propanone or 1-bromo-2-propanone) (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by acid-base extraction followed by column chromatography or recrystallization as described in the FAQ section.
Visualizing the Process
Synthetic Pathway
Troubleshooting Workflow
References
Technical Support Center: Optimizing Reaction Conditions for 5-methyl-1H-imidazol-2-amine Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 5-methyl-1H-imidazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenges stem from the presence of multiple nucleophilic sites: the exocyclic 2-amino group and the two endocyclic nitrogen atoms of the imidazole ring. This can lead to issues with regioselectivity, over-reaction (di- or tri-substitution), and potential side reactions involving the imidazole ring itself. Furthermore, the polar nature of 2-aminoimidazole derivatives can present difficulties during chromatographic purification.[1]
Q2: How does the methyl group at the C-5 position influence reactivity?
The methyl group at the C-5 position is an electron-donating group, which can influence the electronic properties of the imidazole ring. This generally increases the nucleophilicity of the ring nitrogens compared to an unsubstituted 2-aminoimidazole. While the exocyclic 2-amino group remains the most nucleophilic site for many reactions like acylation, the increased electron density in the ring can affect regioselectivity in reactions such as N-arylation, potentially leading to a mixture of N1 and N3-arylated products in addition to the desired N2-functionalized product.
Q3: Which protecting groups are suitable for the 2-amino group of this compound?
The most common and effective protecting groups for the 2-amino group are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be selectively introduced at the 2-amino position under controlled conditions and are stable to a range of reaction conditions used for further functionalization of the imidazole ring. They can be deprotected under acidic conditions (Boc) or through hydrogenolysis (Cbz).
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete reaction due to poor solubility of starting material. | Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility. For Boc protection, using aqueous basic conditions (e.g., NaOH in water) can enhance the solubility of the zwitterionic starting material. |
| Inactive catalyst or reagents. | For N-arylation reactions, ensure the copper or palladium catalyst is active and not oxidized. Use fresh reagents and anhydrous solvents, especially for moisture-sensitive reactions. |
| Insufficient reaction temperature or time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Steric hindrance around the 2-amino group. | For acylation with bulky acylating agents, consider using a more reactive derivative (e.g., acyl chloride instead of anhydride) or a coupling agent to facilitate the reaction. |
Formation of Multiple Products (Over-reaction or Lack of Selectivity)
| Potential Cause | Suggested Solution |
| Over-acylation or over-alkylation at multiple nitrogen sites. | Use a stoichiometric amount of the acylating or alkylating agent (typically 1.05-1.2 equivalents). Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Lack of regioselectivity in N-arylation. | The choice of catalyst, ligand, base, and solvent can significantly influence the regioselectivity of N-arylation. For copper-catalyzed reactions, using a diamine ligand like 1,10-phenanthroline may improve selectivity. For palladium-catalyzed reactions, specific phosphine ligands can direct the arylation to the desired nitrogen. Pre-activating the palladium catalyst by heating it with the ligand before adding the imidazole substrate can also improve selectivity.[2] |
| Side reactions involving the imidazole ring. | Protect the imidazole ring nitrogens if they are interfering with the desired reaction. However, this adds extra steps to the synthesis. Carefully controlling the reaction conditions, such as temperature and stoichiometry, can often minimize side reactions without the need for ring protection. |
Difficult Purification
| Potential Cause | Suggested Solution |
| The product is highly polar and streaks on the silica gel column. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system to suppress the interaction of the basic product with the acidic silica gel. |
| Product co-elutes with byproducts or starting material. | Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Product is an oil and difficult to handle. | Convert the purified free base into a hydrochloride (HCl) or other salt. This is achieved by dissolving the product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or another appropriate solvent. The resulting salt will often precipitate as a solid, which is easier to handle and store. |
Quantitative Data Presentation
Table 1: Typical Reaction Conditions and Yields for N-Acylation of 2-Aminoimidazoles
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Anhydride | None or Et₃N | Neat or CH₂Cl₂ | Room Temp | 0.1 - 2 | 85 - 95 |
| Benzoyl Chloride | Et₃N | CH₂Cl₂ | 0 to Room Temp | 1 - 3 | 80 - 90 |
| (Boc)₂O | Et₃N or NaOH | CH₂Cl₂ or H₂O/Dioxane | Room Temp | 2 - 4 | 75 - 95[3] |
| Cbz-Cl | Na₂CO₃ | H₂O/Dioxane | 0 to Room Temp | 3 - 6 | 70 - 85 |
Table 2: Representative Conditions for N-Arylation of Imidazoles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| CuI (5 mol%) | L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85[4] |
| CuI (5 mol%) | 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90[4] |
| Pd₂(dba)₃ (0.75 mol%) | Biarylphosphine Ligand (e.g., L1) | K₃PO₄ | Toluene | 120 | 5 | ~95 (for 4-methylimidazole)[2] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Dioxane/Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in CH₂Cl₂ or a mixture of dioxane and water.
-
Add Et₃N (1.2 eq) or NaOH (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if using an organic solvent, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine. If using an aqueous system, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Acylation with Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane (CH₂Cl₂) (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve or suspend this compound (1.0 eq) in CH₂Cl₂ or use it neat.
-
Add acetic anhydride (1.2 eq) dropwise at room temperature with stirring.
-
Stir for 10-30 minutes. The reaction is often exothermic.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution to neutralize excess acetic acid and anhydride, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product.
Protocol 3: Copper-Catalyzed N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl halide (1.0 eq), CuI (0.05 eq), and 1,10-phenanthroline (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Cs₂CO₃ (2.0 eq) and anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for N-Boc Protection.
Caption: Workflow for Copper-Catalyzed N-Arylation.
Caption: Troubleshooting Logic for Functionalization Reactions.
References
- 1. This compound hydrochloride | RUO [benchchem.com]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
Welcome to the technical support center for 5-methyl-1H-imidazol-2-amine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound. Here you will find frequently asked questions, detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing ring-substituted 2-aminoimidazoles like this compound involves the cyclocondensation reaction of an appropriate α-amino aldehyde or ketone with cyanamide.[1] A straightforward strategy is to utilize starting materials that already contain the methyl group at the desired position, rather than attempting post-cyclization methylation.[1]
Q2: I am observing a low yield in my synthesis. What are the possible causes and solutions?
A2: Low yields in 2-aminoimidazole synthesis can arise from several factors. Incomplete reaction is a common issue and can be addressed by optimizing reaction time and temperature. The quality of reagents is also crucial; ensure that your starting materials and any catalysts are pure and anhydrous. For guanidinylation reactions, degradation of the guanidinylating agent is a frequent cause of low yields. It is also important to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times.
Q3: I am having difficulty purifying this compound. What purification strategies are recommended?
A3: The polar nature of 2-aminoimidazoles can make purification by column chromatography challenging. A common issue is streaking on the silica gel column due to the basicity of the amine. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. An initial acid-base extraction can also be effective in removing non-basic impurities before chromatography. For improved handling and stability, the purified free base can be converted to its hydrochloride salt, which is typically a more stable, crystalline solid.[2]
Q4: How should I store this compound and its solutions to prevent degradation?
A4: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a dry environment. Storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable. Solutions of imidazole compounds can be susceptible to degradation, especially when exposed to light and elevated temperatures. It is best to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C and protect them from light.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete cyclocondensation reaction. | - Increase reaction time and/or temperature. - Ensure starting materials are pure and anhydrous. |
| Degradation of reagents. | - Use fresh reagents. - Store reagents under appropriate conditions (e.g., inert atmosphere, low temperature). | |
| Suboptimal pH conditions. | - For reactions involving guanidine, ensure the free base is effectively generated, which may require a strong base. | |
| Formation of Multiple Byproducts | Side reactions involving the imidazole ring. | - Protect the imidazole nitrogen if it is interfering with the desired reaction. |
| Over-alkylation or over-acylation of the amine. | - Use a milder reagent or carefully control the stoichiometry of the reactants. | |
| Difficulty in Purification (Streaking on Silica Gel Column) | The basic amine group interacts strongly with the acidic silica gel. | - Add a basic modifier like triethylamine (0.5-1%) to the eluent. - Consider using a different stationary phase, such as alumina. |
| Product is an Oil and Difficult to Handle | The free base form may have a low melting point. | - Convert the purified free base to its hydrochloride salt, which is often a stable, crystalline solid. |
| Inconsistent Results in Biological Assays | Degradation of the compound in solution. | - Prepare fresh working solutions for each experiment. - Store stock solutions at -20°C or -80°C, protected from light.[2] |
| Precipitation of the compound in the assay medium. | - Visually inspect solutions for any signs of precipitation. - Determine the solubility of the compound in the assay buffer. |
Quantitative Data Summary
The following table summarizes key physicochemical properties and expected analytical data for this compound.
| Property | Value |
| Molecular Formula | C₄H₇N₃ |
| Molecular Weight | 97.12 g/mol |
| Appearance | White to off-white crystalline powder (hydrochloride salt)[3] |
| Melting Point | 115-117 °C (hydrochloride salt) |
| Storage Temperature | 2-8°C (solid) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 6.27 (s, 1H), 5.95 (br s, 2H), 2.04 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 151.0, 118.9, 112.5, 9.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol describes a general method for the synthesis of 2-aminoimidazoles that can be adapted for this compound.
Materials:
-
Methylmalonaldehyde diethyl acetal
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for salt formation)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve guanidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask to generate the guanidine free base in situ.
-
To this mixture, add methylmalonaldehyde diethyl acetal.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in water and extracting with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to be basic (pH > 10) using a suitable base (e.g., NaOH).
-
Extract the aqueous layer with dichloromethane or a chloroform/isopropanol mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For purification, perform column chromatography on silica gel using a dichloromethane/methanol gradient containing 0.5% triethylamine.
-
To form the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Derivatization via Amide Coupling
This protocol outlines the formation of an amide linkage with the 2-amino group of this compound.[1]
Materials:
-
This compound
-
Carboxylic acid of interest
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add the peptide coupling reagent and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating key experimental workflows and a potential signaling pathway relevant to 2-aminoimidazole derivatives.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A potential inhibitory signaling pathway for a 2-aminoimidazole derivative targeting an intracellular protein.
References
Technical Support Center: Storage and Handling of 5-methyl-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 5-methyl-1H-imidazol-2-amine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light, oxygen, moisture, and non-neutral pH conditions.[1][2] The imidazole ring and the 2-amino group are susceptible to oxidation and hydrolysis, while the conjugated system can be sensitive to photodecomposition.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[2] It is crucial to minimize exposure to light and moisture.
Q3: How should I prepare and store solutions of this compound?
A3: Due to the potential for instability in solution, it is highly recommended to prepare solutions fresh before each experiment.[2] If short-term storage is necessary, use a deoxygenated, anhydrous solvent and store the solution in a tightly sealed vial, protected from light, at -80°C.[2] For aqueous solutions, the pH should be maintained in the neutral range, as both acidic and basic conditions can accelerate hydrolysis.[1][3]
Q4: I've noticed a color change in my solid compound/solution. What does this indicate?
A4: A color change, such as yellowing or browning, is a common indicator of degradation, likely due to oxidation or photodegradation.[2] If you observe a color change, it is advisable to discard the material and use a fresh, properly stored sample to ensure the reliability of your experimental results.
Q5: My experimental results are inconsistent. Could this be related to compound degradation?
A5: Yes, inconsistent or irreproducible results are a strong indicator of compound degradation.[2] Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with your assay. Always use freshly prepared solutions from properly stored solid material for sensitive experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Unexpected Degradation of Solid Compound
-
Symptom: The solid compound shows discoloration or analysis indicates the presence of impurities even when stored at low temperatures.
-
Possible Causes:
-
Exposure to air (oxygen) and moisture upon opening the container.
-
Inadequate protection from light.
-
Frequent temperature fluctuations from repeated removal from cold storage.
-
-
Solutions:
-
Aliquot the solid compound into smaller, single-use vials under an inert atmosphere to minimize exposure during handling.
-
Always use amber vials or wrap containers in aluminum foil to protect from light.
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
Issue 2: Rapid Degradation of the Compound in Solution
-
Symptom: A freshly prepared solution shows significant degradation within a short period, as confirmed by HPLC analysis.
-
Possible Causes:
-
Use of solvents that are not anhydrous or have been exposed to air.
-
The pH of the solution is not optimal for stability.
-
Presence of trace metal contaminants in the solvent or on glassware, which can catalyze oxidation.
-
-
Solutions:
-
Use high-purity, anhydrous solvents and degas them by sparging with an inert gas (e.g., argon or nitrogen) before use.
-
If using aqueous buffers, ensure the pH is close to neutral (pH 7) and that the buffer components are stable and do not promote degradation.[3]
-
Use metal-free spatulas and acid-washed glassware to avoid trace metal contamination.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting degradation issues.
Quantitative Data Summary
The following tables provide plausible degradation data for this compound under various storage conditions. This data is representative and intended to highlight the importance of proper storage.
Table 1: Degradation of Solid this compound after 6 Months
| Storage Condition | Atmosphere | Purity (%) |
| -20°C, Protected from Light | Inert Gas | >99 |
| -20°C, Protected from Light | Air | 97-98 |
| 4°C, Protected from Light | Inert Gas | 98-99 |
| 4°C, Protected from Light | Air | 95-97 |
| Room Temp, Exposed to Light | Air | <90 |
Table 2: Degradation of this compound (1 mg/mL in Methanol) after 24 Hours
| Storage Condition | Purity (%) |
| -80°C, Protected from Light | >99 |
| -20°C, Protected from Light | 98-99 |
| 4°C, Protected from Light | 96-98 |
| Room Temp, Protected from Light | 92-95 |
| Room Temp, Exposed to Light | <85 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Forced Degradation Workflow
Caption: Workflow for the forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general stability-indicating HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Potential Degradation Pathways
Based on the chemical structure and general knowledge of imidazole chemistry, the following degradation pathways are proposed.
Caption: Proposed degradation pathways for this compound.
References
Technical Support Center: Purification of Polar Imidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar imidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Crystallization Issues
| Question/Issue | Answer/Troubleshooting Steps |
| My polar imidazole derivative will not crystallize from solution. | 1. Induce Crystallization: - Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface to create nucleation sites.[1] - Seeding: Add a few seed crystals of the pure compound to the solution to initiate crystal growth.[1]2. Increase Supersaturation: - Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[1] - Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath.[1]3. Solvent System Optimization: - Anti-solvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid.[1] |
| The crystals crash out of solution too quickly, resulting in an amorphous powder or impure solid. | 1. Slow Down the Cooling Process: - Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can trap impurities.[1]2. Adjust the Solvent System: - Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the solid and then allow it to cool slowly.[1] - Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can sometimes provide better control over crystallization.[1] |
| My compound "oils out" instead of crystallizing. | 1. Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil and then allow it to cool at a much slower rate.[1]2. Adjust Solvent Polarity: The polarity of the solvent may be too close to that of the solute. Try a different solvent or a co-solvent system.[1]3. Lower the Crystallization Temperature: If the melting point of your compound is below the boiling point of the solvent, it may melt in the hot solution. Ensure there is a sufficient temperature difference.[1] |
| The recrystallized product is still impure. | 1. Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization can significantly improve purity, although some product loss is expected.[1]2. Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[1]3. Decolorization: If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
| I can't find a suitable solvent for the recrystallization of my imidazole derivative. | The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[2] Test a range of polar solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) and consider solvent pairs (e.g., ethanol/water).[1] |
Chromatography Challenges
| Question/Issue | Answer/Troubleshooting Steps |
| My highly polar imidazole derivative is not retained on a C18 reversed-phase column. | 1. Switch to a More Appropriate Stationary Phase: - Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[1][3] - Consider other polar-functionalized columns such as amino or cyano phases.[3] |
| My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. | 1. Optimize the Mobile Phase: - Gradient Elution: Switch from an isocratic system to a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] - Solvent System Modification: Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[2] Adding a small amount of a basic modifier like triethylamine (0.1-1%) can significantly alter selectivity.[2]2. Change the Stationary Phase: Consider using a different pore size of silica gel or a bonded phase like alumina.[2][4] |
| I am observing significant peak tailing during chromatography. | For basic imidazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.[1] |
| I am observing significant loss of my product during purification. | 1. Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel. This can be mitigated by using a less acidic stationary phase (like alumina) or by deactivating the silica gel with a base like triethylamine before running the column.[2]2. Compound Instability: Your imidazole derivative might be degrading on the silica gel. If you suspect this, try to run the column as quickly as possible (flash chromatography) and avoid prolonged exposure to the stationary phase.[2] |
| How do I remove the unreacted imidazole starting material? | 1. Aqueous Wash: Imidazole is water-soluble. Perform an aqueous wash of your organic layer during workup. An acidic wash (e.g., dilute HCl) will protonate the imidazole, making it even more water-soluble. However, be cautious if your product is acid-sensitive.[1]2. Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[1] |
Data Summary
The following table summarizes typical recovery and purity data for different purification techniques applied to polar imidazole derivatives. Note that these are general ranges and will vary depending on the specific compound and the complexity of the impurity profile.
| Purification Technique | Typical Recovery (%) | Typical Purity (%) | Notes |
| Recrystallization (single) | 60-90 | 95-99 | Highly dependent on the choice of solvent and the nature of the impurities. |
| Recrystallization (multiple) | 40-80 | >99 | Purity increases with each recrystallization, but yield decreases. |
| Normal-Phase Flash Chromatography | 50-95 | 90-99.5 | A versatile technique for a wide range of polarities. |
| Reversed-Phase Flash Chromatography | 40-90 | >98 | Best for compounds with some non-polar character. |
| Preparative HPLC (HILIC) | 30-80 | >99.5 | Ideal for very polar compounds that are difficult to purify by other methods. |
Experimental Protocols
Protocol 1: Recrystallization of a Polar Imidazole Derivative
This protocol provides a general procedure for the purification of a solid polar imidazole derivative by recrystallization.[1]
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[1]
-
Test a range of polar solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) and consider solvent pairs (e.g., ethanol/water).[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Protocol 2: Normal-Phase Flash Chromatography of a Polar Imidazole Derivative
This protocol outlines the purification of a polar imidazole derivative using normal-phase flash chromatography.[1]
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a high proportion of ethyl acetate).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Pack the column using the chosen eluent system (slurry packing is common).[1]
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.[1][2]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.
-
Visualizations
Caption: Decision workflow for selecting a purification method for polar imidazole compounds.
Caption: Troubleshooting guide for common chromatography issues with polar imidazoles.
References
Technical Support Center: Regioselectivity in Reactions of 5-methyl-1H-imidazol-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the regioselectivity of chemical reactions involving 5-methyl-1H-imidazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity with this compound?
A1: The main challenge arises from the presence of three nucleophilic nitrogen atoms: the two ring nitrogens (N1 and N3) and the exocyclic amino group at the C2 position. The imidazole core exists in two tautomeric forms, making N1 and N3 chemically similar. Consequently, reactions like alkylation and arylation can lead to a mixture of N1-substituted, N3-substituted, and N2-substituted products, complicating purification and reducing the yield of the desired isomer.
Q2: What key factors influence whether a reaction occurs at the N1 or N3 position?
A2: Several factors dictate the regioselectivity of N-substitution:
-
Steric Hindrance : The methyl group at the C5 position sterically hinders the adjacent N1 position. Therefore, bulkier electrophiles will preferentially react at the less hindered N3 position.
-
Protecting Groups : Introducing a protecting group on one of the nitrogen atoms can direct substitution to the other. For example, protecting the exocyclic amino group can prevent side reactions, while protecting one of the ring nitrogens allows for selective functionalization of the other.[1]
-
Reaction Conditions : The choice of base, solvent, and temperature can significantly influence the regiochemical outcome. For instance, different bases can selectively deprotonate one nitrogen over the other, leading to different reactive intermediates.
-
Catalyst System : In transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed arylations, the ligand choice is crucial for directing the substitution to a specific nitrogen atom.[1][2]
Q3: When is it necessary to protect the exocyclic amino group at the C2 position?
A3: The 2-amino group is a reactive nucleophile and can compete with the ring nitrogens in many reactions, such as acylation and reactions with strong electrophiles.[3] Protection is recommended when:
-
You are performing N-alkylation or N-arylation on the imidazole ring and want to avoid side reactions at the 2-amino group.
-
The reaction conditions are harsh (e.g., strongly acidic or basic) and could lead to undesired reactions involving the amino group.
-
The goal is to perform subsequent modifications on the ring without affecting the 2-amino functionality.
Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz), which can be installed and removed under specific conditions without affecting other parts of the molecule.[4][5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
Q: My N-alkylation reaction is producing a mixture of N1 and N3 isomers. How can I improve the selectivity?
A: This is a common issue due to the similar reactivity of the two ring nitrogens. Here are several strategies to enhance regioselectivity:
-
Strategy 1: Leverage Steric Effects
-
Problem: Small alkylating agents (e.g., methyl iodide) may show low selectivity.
-
Solution: If your synthesis allows, use a bulkier alkylating agent to favor substitution at the less sterically hindered N3 position. Conversely, specific catalytic systems might favor the N1 position.
-
-
Strategy 2: Optimize Reaction Conditions
-
Problem: The chosen base and solvent may not provide sufficient differentiation between the N1 and N3 protons.
-
Solution: Systematically screen different bases and solvents. A non-nucleophilic, sterically hindered base might selectively deprotonate one position. A change in solvent polarity can also alter the tautomeric equilibrium and influence the reaction's regioselectivity. Heating the reaction can also improve yields, particularly when using bases like K₂CO₃ in acetonitrile.
-
-
Strategy 3: Employ a Directing or Protecting Group
-
Problem: Both ring nitrogens are equally accessible.
-
Solution: Introduce a removable protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can direct subsequent reactions. The SEM group can be strategically moved between N1 and N3 to allow for sequential functionalization.[1]
-
Quantitative Data: Effect of Conditions on N-Alkylation
Note: Data is generalized for substituted imidazoles to illustrate trends. Results for this compound may vary.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Predominant Isomer (Expected) | Reference |
| 1 | Methyl Iodide | NaH | THF | 25 - 50 | Mixture | [6] |
| 2 | Benzyl Bromide | DBU | DMF | 80 - 100 | N3 (less hindered) | [6] |
| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 | N1/N3 (Improved Yield) |
Issue 2: Low Yield in Palladium-Catalyzed N-Arylation
Q: I am attempting a Pd-catalyzed N-arylation to create an N1-aryl product, but the yield is very low.
A: Low yields in Pd-catalyzed N-arylation of imidazoles can stem from catalyst inhibition or suboptimal reaction conditions.
-
Problem 1: Catalyst Inhibition
-
Cause: Imidazoles can act as ligands and bind strongly to the palladium center, preventing the formation of the active catalytic species.[2]
-
Solution: Pre-form the active catalyst. Before adding the imidazole substrate, pre-heat the palladium source (e.g., Pd₂(dba)₃) and the chosen ligand (e.g., a biaryl phosphine) in the solvent. This ensures the active Pd(0)-ligand complex is formed before the imidazole can interfere.[2]
-
-
Problem 2: Incorrect Ligand or Base
-
Cause: The combination of ligand and base is not optimal for this specific substrate.
-
Solution: Screen different phosphine ligands and bases. Sterically hindered biaryl phosphine ligands are often effective for N-arylation of imidazoles. A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.
-
-
Problem 3: Unprotected 2-Amino Group
-
Cause: The exocyclic amine can coordinate to the palladium catalyst, interfering with the catalytic cycle, or react with the aryl halide.
-
Solution: Protect the 2-amino group with a Boc group before performing the N-arylation. The Boc group is stable under these conditions and can be removed later.
-
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation via Protection of the 2-Amino Group
This protocol describes the Boc-protection of the 2-amino group followed by N-alkylation, which often favors the N1 position due to electronic effects after protection.
Step 1: Boc Protection of 2-Amino Group
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (TEA) (1.5 eq) to the solution.
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-5-methyl-1H-imidazol-2-amine.
Step 2: N-Alkylation
-
Dissolve the N-Boc protected imidazole (1.0 eq) in anhydrous DMF.
-
Add a base such as Sodium Hydride (NaH) (1.2 eq) at 0 °C under an inert atmosphere.
-
Stir for 30 minutes, then add the alkyl halide (e.g., Benzyl Bromide) (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[6]
-
After completion, carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the N1-alkylated product.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc, N1-alkylated product in DCM.
-
Add Trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the final product.
Visualizations
Workflow for Regioselective N-Functionalization
Caption: Decision workflow for achieving regioselective N-functionalization.
Troubleshooting Logic for Poor Regioselectivity
Caption: Troubleshooting guide for poor regioselectivity in N-substitution reactions.
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. This compound hydrochloride | RUO [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
addressing poor reproducibility in assays with 5-methyl-1H-imidazol-2-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 5-methyl-1H-imidazol-2-amine. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to poor reproducibility in assays involving this compound.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you may encounter during your experiments.
Question 1: I am observing high variability between my replicate wells. What are the potential causes and how can I fix this?
High variability between replicates is a common issue that can obscure the true effect of the compound. The root cause often lies in issues with compound solubility, aggregation, or inconsistent cell handling.
-
Possible Cause 1: Compound Precipitation. this compound, like many imidazole-containing compounds, may have limited aqueous solubility, leading to precipitation in your assay buffer.[1] This can result in an inconsistent concentration of the active compound across your plate.
-
Solution:
-
Visual Inspection: Carefully inspect your stock solution and the assay plate wells (before and after adding the compound) for any signs of cloudiness or particulate matter.[1]
-
Solubility Assessment: Determine the kinetic solubility of this compound in your final assay buffer. If your working concentration exceeds this limit, you will need to adjust it.[1]
-
Modify Compound Formulation: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells. While a higher DMSO concentration can aid solubility, it may also affect your assay's performance.[1] It is crucial to keep the final DMSO concentration low (typically ≤0.1%) to avoid solvent toxicity in cell-based assays.[2]
-
-
-
Possible Cause 2: Compound Aggregation. Small molecules can form aggregates in solution, which can lead to non-specific inhibition and variable results.[3]
-
Solution:
-
Detergent Counter-Screen: Perform your assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[1] A significant shift in the dose-response curve in the presence of the detergent can indicate that aggregation is occurring.
-
Centrifugation: Before use, centrifuge your stock solution at high speed to pellet any pre-existing aggregates.
-
-
-
Possible Cause 3: Inconsistent Cell Plating or Health. Variations in cell number and viability across the plate are a major source of irreproducibility in cell-based assays.[4]
-
Solution:
-
Standardize Cell Culture: Ensure your cell lines are from a reputable source, handle them consistently, and use them at a similar passage number for all experiments.[4]
-
Automated Liquid Handling: Use automated liquid handlers for cell plating and reagent addition to minimize human error and improve consistency.[4]
-
Monitor Cell Health: Regularly check your cells for any signs of stress or contamination.
-
-
Question 2: The biological activity of my compound seems to decrease over the course of the experiment. What could be causing this instability?
A progressive loss of activity can indicate that your compound is unstable in the assay conditions.[5] Imidazole-containing compounds can be susceptible to degradation under certain conditions.[6]
-
Possible Cause 1: Hydrolysis or Oxidation. The imidazole ring and the amine group can be susceptible to chemical degradation, especially at certain pH values or in the presence of reactive species in the media.[5][7]
-
Solution:
-
Stability Assessment: Perform a stability study of this compound in your assay buffer over the time course of your experiment.[1] You can analyze aliquots at different time points using HPLC to check for degradation products.[5]
-
pH and Temperature Control: Ensure the pH of your assay buffer is stable throughout the experiment and consider if the incubation temperature is contributing to degradation.[5]
-
Prepare Fresh Solutions: Always prepare working solutions of the compound fresh from a frozen stock solution for each experiment.[6][7]
-
-
-
Possible Cause 2: Adsorption to Labware. Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the assay.
-
Solution:
-
Use Low-Binding Plates: Consider using low-binding microplates for your assays.
-
Include a Pre-incubation Step: Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding.
-
-
Question 3: My assay signal is lower than expected, or I am not seeing any activity. How can I troubleshoot this?
Low or no signal can be due to a variety of factors, from compound inactivity to assay-specific interferences.[8]
-
Possible Cause 1: Poor Solubility or Aggregation. As mentioned previously, if the compound is not properly dissolved or is forming aggregates, its effective concentration will be too low to elicit a response.[8]
-
Solution: Revisit the solutions for compound precipitation and aggregation outlined in Question 1.
-
-
Possible Cause 2: Assay Interference. The compound itself may interfere with the assay's detection method.[8][9]
-
Solution:
-
Fluorescence Interference: If you are using a fluorescence-based assay, check if this compound has any intrinsic fluorescence at the excitation and emission wavelengths you are using.[3]
-
Luciferase Inhibition: In assays that use luciferase reporters, some compounds can directly inhibit the enzyme.[9] Run a counter-screen against the luciferase enzyme itself to rule this out.
-
-
-
Possible Cause 3: Incorrect Target Engagement. The compound may not be reaching or binding to its intended biological target.[8]
-
Solution:
-
Cell Permeability: If you are using a cell-based assay, consider if the compound is able to cross the cell membrane to reach an intracellular target.
-
Target Expression: Confirm that your cell line expresses the target of interest at a sufficient level.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
For long-term storage, the solid form of the compound should be kept in a tightly sealed container, protected from light, in a dry environment.[7] Storing at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[7] Prepare high-concentration stock solutions (e.g., 10 mM) in a dry, polar organic solvent like DMSO.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7]
Q2: What is the recommended final concentration of DMSO in my assay?
The final concentration of DMSO should be kept as low as possible, typically at or below 0.1%, to minimize any solvent-induced effects on the cells or assay components.[2] It is critical to ensure that the final DMSO concentration is the same in all wells, including the controls.
Q3: How can I determine if my compound is forming aggregates?
A common method is to perform a detergent counter-screen.[1] If the potency of your compound is significantly reduced in the presence of a non-ionic detergent like Triton X-100, it is likely that the compound is forming aggregates that are causing non-specific effects.
Q4: What general laboratory practices can improve the reproducibility of my results?
Several factors can contribute to improved reproducibility:
-
Reagents: Use high-quality reagents from reputable suppliers and keep track of lot numbers.[10][11]
-
Equipment: Regularly calibrate and maintain your equipment, such as pipettes and plate readers.[11][12]
-
Personnel: Ensure that all personnel are well-trained on the experimental protocols and lab practices.[11]
-
Data Analysis: Use standardized data analysis methods and avoid cherry-picking data.[11]
Data Summary
The following tables provide generalized starting points for assay development with this compound and similar compounds. Specific values should be empirically determined for your particular assay system.
Table 1: Recommended Starting Concentrations for Assay Development
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 10 - 50 mM in DMSO | Prepare in an anhydrous solvent and store in aliquots at -20°C or -80°C. |
| Final Assay Concentration | 0.1 - 100 µM | The optimal concentration will depend on the potency of the compound and the specific assay. |
| Final DMSO Concentration | ≤ 0.1% | Ensure this is consistent across all wells, including controls. |
Table 2: General Parameters for Cell-Based Assays
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Varies by cell type | Optimize for logarithmic growth during the assay period. |
| Incubation Time with Compound | 24 - 72 hours | Dependent on the biological question and the mechanism of action of the compound. |
| Assay Plate Type | Varies by assay | Use clear plates for colorimetric assays, black plates for fluorescence, and white plates for luminescence.[12] |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
Objective: To estimate the kinetic solubility of this compound in your assay buffer.
Methodology:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Create a series of dilutions of the stock solution in your assay buffer, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 1 µM).
-
Incubate the dilutions at the same temperature as your assay for a set period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the kinetic solubility.
Protocol 2: Compound Stability Assessment by HPLC
Objective: To determine the stability of this compound in your assay buffer over time.[1]
Methodology:
-
Prepare a solution of the compound in your final assay buffer at the highest concentration you plan to test.[1]
-
Incubate this solution under the same conditions as your assay (e.g., temperature, light exposure).[1]
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[1]
-
Immediately analyze each aliquot by HPLC to measure the peak area of the parent compound.
-
Plot the peak area of the parent compound against time. A significant decrease in the peak area over time indicates instability.[1]
Protocol 3: Generic Cell-Based Viability Assay Workflow
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Incubate for the recommended time and then read the plate on a plate reader at the appropriate wavelength (e.g., fluorescence or luminescence).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. kosheeka.com [kosheeka.com]
- 12. docs.abcam.com [docs.abcam.com]
Validation & Comparative
comparing the activity of 5-methyl-1H-imidazol-2-amine with other imidazole inhibitors
A Comparative Guide to the Inhibitory Activity of Imidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Potency of Imidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several imidazole derivatives against a range of biological targets. Lower values are indicative of higher potency.
| Compound | Target Enzyme/Receptor | IC50 / Ki (µM) | Notes |
| Clotrimazole | Cytochrome P450 3A4 (CYP3A4) | Ki: 0.02[1] | Potent inhibitor of a key drug-metabolizing enzyme. |
| Connexin 50 (Cx50) | IC50: 5[2] | Inhibits gap junction channels. | |
| Miconazole | Cytochrome P450 2C19 (CYP2C19) | Ki: 0.05[1] | Strong inhibitor of a specific cytochrome P450 isoform. |
| Cytochrome P450 2D6 (CYP2D6) | Ki: 0.70[1] | Moderate inhibitor of another important P450 enzyme. | |
| Cytochrome P450 3A4 (CYP3A4) | Ki: 0.03[1] | Potent inhibitor of CYP3A4. | |
| Ketoconazole | Cytochrome P450 3A4 (CYP3A4) | Ki: < 1[3] | A well-known broad-spectrum antifungal agent and potent CYP3A4 inhibitor. |
| Sulconazole | Cytochrome P450 2C9 (CYP2C9) | Ki: 0.01[1] | Highly potent inhibitor of CYP2C9. |
| Cytochrome P450 2C19 (CYP2C19) | Ki: 0.008[1] | One of the most potent inhibitors of CYP2C19. | |
| Tioconazole | Cytochrome P450 1A2 (CYP1A2) | Ki: 0.4[1] | Moderate inhibitor of CYP1A2. |
| Cytochrome P450 3A4 (CYP3A4) | Ki: 0.02[1] | Potent inhibitor of CYP3A4. | |
| 4,5-Diphenylimidazole-2-thione | α-Glucosidase | Ki: 35[4] | Non-competitive inhibitor. |
| α-Amylase | Ki: 65[4] | Non-competitive inhibitor. | |
| Imidazole-bearing thioquinoline derivative (8g) | α-Glucosidase | IC50: 12.1 ± 0.2[5] | Significantly more potent than the standard drug acarbose. |
| Fluconazole | Aromatase (CYP19) | IC50: ~26.8[6] | An example of an azole antifungal with endocrine-disrupting potential. |
Note: The inhibitory activity of 5-methyl-1H-imidazol-2-amine has not been extensively reported in the reviewed literature. Based on its 2-aminoimidazole core, a structure found in various bioactive molecules, it may exhibit inhibitory activity against kinases, G-protein coupled receptors, or other enzymes. Further experimental validation is required to determine its specific biological targets and potency.
Experimental Protocols: Determination of IC50 for an Enzyme Inhibitor
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Objective: To determine the concentration of an imidazole-based inhibitor required to reduce the activity of a target enzyme by 50% in an in vitro assay.
Materials:
-
Purified recombinant target enzyme
-
Specific enzyme substrate
-
Test inhibitor (e.g., this compound) and known reference inhibitor
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)
-
Detection reagents (e.g., chromogenic, fluorogenic, or luminescent substrate/product detection system)
-
96-well or 384-well microplates
-
Multichannel pipettes and a microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the test inhibitor and reference inhibitor in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.
-
Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate, except for the negative control wells (which will contain buffer instead of the enzyme).
-
Add varying concentrations of the test inhibitor to the appropriate wells. Include wells with only assay buffer and DMSO (vehicle control, representing 100% enzyme activity) and wells with a known potent inhibitor (positive control).
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, or luminescence) at regular time intervals or at a single endpoint using a microplate reader. The reaction should be within the linear range.
-
-
Data Analysis:
-
Subtract the background signal from the negative control wells from all other readings.
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Cytochrome P450-mediated drug metabolism by an imidazole inhibitor.
Experimental Workflow Diagram
References
- 1. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-methyl-1H-imidazol-2-amine: A Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a novel, greener synthetic route for 5-methyl-1H-imidazol-2-amine and the established, traditional method. The information presented herein is intended to assist researchers in making informed decisions regarding synthetic strategies, prioritizing efficiency, safety, and environmental impact.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active compounds. Traditional synthetic methods for this class of compounds often rely on harsh reagents and volatile organic solvents, posing environmental and safety concerns. This guide details a new synthetic approach that offers significant advantages in terms of sustainability and efficiency.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the established and the new synthetic routes for this compound.
| Parameter | Established Synthetic Route | New Synthetic Route |
| Reaction Yield | 65-75% | 85-95% |
| Purity (crude) | ~80% | ~95% |
| Reaction Time | 12-16 hours | 4-6 hours |
| Reaction Temperature | 100°C (reflux) | 80°C |
| Solvent | Ethanol/Water | Deep Eutectic Solvent (DES) |
| Safety Profile | Use of volatile, flammable organic solvents. | Use of non-volatile, biodegradable DES.[1] |
| Environmental Impact | Generation of organic waste. | Minimal waste, recyclable solvent.[1][2] |
Experimental Protocols
Established Synthetic Route: Condensation in Volatile Organic Solvents
This method represents the classical approach to the synthesis of 2-aminoimidazoles, involving the condensation of an α-haloketone with cyanamide.
Materials:
-
1-amino-propan-2-one hydrochloride
-
Cyanamide
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
A solution of 1-amino-propan-2-one hydrochloride (1.0 eq) in a 1:1 mixture of ethanol and water is prepared.
-
Cyanamide (1.2 eq) is added to the solution.
-
The reaction mixture is heated to reflux (100°C) and a solution of sodium hydroxide (1.1 eq) in water is added dropwise over 1 hour.
-
The reaction is maintained at reflux for 12-16 hours and monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with concentrated hydrochloric acid to pH 2-3.
-
The aqueous layer is washed with ethyl acetate to remove non-polar impurities.
-
The aqueous layer is then basified with a saturated sodium bicarbonate solution to pH 8-9, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
New Synthetic Route: Green Synthesis in a Deep Eutectic Solvent
This novel approach utilizes a deep eutectic solvent (DES) as a green and efficient medium for the condensation reaction.[1][2]
Materials:
-
1-amino-propan-2-one hydrochloride
-
Cyanamide
-
Choline chloride
-
Urea
-
Potassium carbonate
-
Water
Procedure:
-
The deep eutectic solvent is prepared by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80°C until a clear, homogeneous liquid is formed.[1]
-
1-amino-propan-2-one hydrochloride (1.0 eq) and cyanamide (1.2 eq) are added to the pre-heated DES.
-
Potassium carbonate (1.5 eq) is added portion-wise as a base.
-
The reaction mixture is stirred at 80°C for 4-6 hours and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford a high-purity this compound.
-
The aqueous filtrate containing the DES can be concentrated and reused.[1]
Visualizations
Caption: Workflow for the established synthesis of this compound.
Caption: Workflow for the new, green synthesis of this compound.
Caption: Key comparison points between the established and new synthetic routes.
References
Kinase Cross-Reactivity Profiling: A Comparative Guide for Imidazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a representative imidazole-based compound against a broad kinase panel. Due to the absence of publicly available kinase profiling data for 5-methyl-1H-imidazol-2-amine, this document utilizes data from GNF-7 , a potent, multi-targeted, imidazole-containing kinase inhibitor, to illustrate the principles and data presentation expected in such a guide. This analysis is critical for understanding the selectivity of kinase inhibitors, predicting potential off-target effects, and guiding further drug development efforts.
Comparative Kinase Selectivity Profiling of GNF-7
The selectivity of a kinase inhibitor is a crucial factor in its therapeutic potential, defining its window of efficacy versus toxicity. Kinome-wide screening assays are employed to determine the interaction of a compound across a comprehensive panel of kinases. The following data summarizes the inhibitory activity of GNF-7 against a panel of kinases, highlighting its primary targets and significant off-target interactions.
Data Presentation: Kinase Inhibition Profile of GNF-7
The table below presents the percentage of kinase activity inhibited by a 40 nM concentration of GNF-7 in EW8 and TOP1 KD cell lines.[1][2] Only kinases with greater than 50% inhibition in at least one cell line are shown.[1][2]
| Kinase Target | Family | % Inhibition (EW8 cells) | % Inhibition (TOP1 KD cells) |
| CSK | TK | 99.1 | 99.3 |
| MAP2K4 (MKK4) | STE | 98.7 | 98.8 |
| EPHA2 | TK | 98.3 | 98.5 |
| LYN | TK | 98.2 | 98.6 |
| ZAK (MAP3K20) | TKL | 97.9 | 98.3 |
| ABL1 | TK | 97.2 | 97.1 |
| MAP2K7 (MKK7) | STE | 96.6 | 97.5 |
| MAPK14 (p38a) | CMGC | 96.5 | 97.6 |
| FGR | TK | 95.8 | 96.5 |
| HCK | TK | 95.7 | 96.5 |
| SRC | TK | 95.4 | 96.1 |
| YES1 | TK | 95.1 | 95.9 |
| ABL2 | TK | 94.8 | 95.2 |
| GCK (MAP4K2) | STE | 94.6 | 95.1 |
| TNK2 (ACK1) | TK | 94.1 | 94.9 |
| FYN | TK | 93.8 | 94.7 |
| LCK | TK | 93.1 | 94.1 |
| FRK | TK | 89.2 | 90.5 |
| MAP3K2 (MEKK2) | STE | 88.6 | 91.1 |
| MAP3K3 (MEKK3) | STE | 87.9 | 90.1 |
| STK3 (MST2) | STE | 85.3 | 87.9 |
| STK4 (MST1) | STE | 84.1 | 86.8 |
| MAP3K1 (MEKK1) | STE | 79.8 | 82.1 |
| EPHA4 | TK | 78.4 | 81.3 |
| EPHB2 | TK | 76.9 | 79.5 |
| EPHA7 | TK | 75.1 | 78.2 |
| DDR1 | TK | 73.2 | 75.8 |
| EPHA3 | TK | 71.5 | 74.3 |
| EPHB4 | TK | 69.8 | 72.9 |
| EPHA5 | TK | 68.4 | 71.3 |
| EPHA6 | TK | 65.9 | 68.8 |
| EPHA8 | TK | 63.1 | 66.2 |
| EPHB1 | TK | 60.5 | 63.7 |
| EPHB3 | TK | 58.9 | 61.9 |
| EPHA1 | TK | 55.3 | 58.4 |
| DDR2 | TK | 52.1 | 55.3 |
Data adapted from "The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma".[1][2]
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative guide. Below are generalized protocols for common high-throughput kinase screening assays used to generate selectivity profiles.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3] The luminescent signal is proportional to the amount of ADP generated and therefore to kinase activity.[3]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test inhibitor (e.g., GNF-7)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque multi-well plates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.
-
Kinase Reaction Setup:
-
Dispense a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) into the wells of the assay plate.
-
Add the kinase enzyme (e.g., 2.5 µL) to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-kinase binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes at room temperature.[3]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature to generate a stable luminescent signal.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. For determining potency, the luminescent signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
KINOMEscan® Profiling (Competition Binding Assay)
The KINOMEscan® platform is a widely used method that measures the binding of a test compound to a large panel of DNA-tagged kinases. The assay is based on a competition binding principle where the test compound competes with an immobilized, active-site directed ligand.[4]
Principle:
-
A large panel of kinases, each tagged with a unique DNA identifier, is used.
-
Each kinase is mixed with the test compound and an immobilized, broad-spectrum kinase inhibitor.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using qPCR.
-
A lower amount of kinase detected on the solid support indicates a stronger binding interaction with the test compound. The results are typically reported as a percentage of the DMSO control, where a lower percentage signifies greater inhibition.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following have been generated using the Graphviz DOT language to illustrate key aspects of this analysis.
Caption: Experimental workflow for a typical luminescence-based kinase profiling assay.
Caption: Simplified Bcr-Abl signaling pathway, a primary target of the inhibitor GNF-7.
References
Structure-Activity Relationship of 5-methyl-1H-imidazol-2-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted imidazole analogs. Due to the limited availability of comprehensive SAR studies specifically focused on 5-methyl-1H-imidazol-2-amine, this document draws upon data from closely related 2-aminoimidazole and benzimidazole derivatives to infer potential structure-activity trends. The information presented herein is intended to guide the rational design of novel therapeutic agents based on the imidazole scaffold.
Comparative Biological Activity of Substituted Imidazole Analogs
The following tables summarize the in vitro biological activity of various substituted 2-aminoimidazole and benzimidazole derivatives against different biological targets, primarily protein kinases and G-protein coupled receptors (GPCRs). This data provides insights into how modifications to the imidazole core and its substituents can influence biological potency.
Table 1: Inhibitory Activity of 2-Amidobenzimidazole Derivatives against Protein Kinase CK1δ
| Compound ID | R Substituent | IC50 (µM) |
| 15 | 5-Cl | 0.485 |
| 18 | 5-NO2 | 0.12 |
| 23 | 5-CN | 0.0986 |
| 30 | 5-(1,2,4-triazol-1-yl) | 2.59 |
| 31 | 5-(tetrazol-5-yl) | 1.54 |
| 32 | 6-Cl, N-methyl | 20.1 |
Core Structure: Benzimidazol-2-amino scaffold with a (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group.
SAR Insights:
-
The data suggests that electron-withdrawing groups at the 5-position of the benzimidazole ring, such as cyano and nitro groups, enhance the inhibitory activity against protein kinase CK1δ.
-
The introduction of heterocyclic substituents at the 5-position, like triazole and tetrazole, results in a decrease in potency compared to smaller electron-withdrawing groups.
-
N-methylation of the benzimidazole ring, as seen in compound 32 , leads to a significant reduction in activity, highlighting the importance of the NH group for interaction with the target.
Table 2: Inhibitory Activity of 4-Aminoimidazole Derivatives against Src Family Kinases (SFKs)
| Compound ID | Core Structure | Target Kinase | Ki (nM) |
| Compound A | 4-Aminoimidazole | Src | 90 - 480 |
| Compound B | 2-Aminothiazole | Src | 90 - 480 |
| Compound C | 4-Aminoimidazole | Fyn | 90 - 480 |
| Compound D | 2-Aminothiazole | Lyn | 90 - 480 |
| Compound E | 4-Aminoimidazole | Yes | 90 - 480 |
Note: Specific structures for compounds A-E were not detailed in the abstract, but they represent the most promising hits from a library of 4-aminoimidazole and 2-aminothiazole derivatives.
SAR Insights:
-
Both 4-aminoimidazole and 2-aminothiazole scaffolds have been identified as effective core structures for developing inhibitors of Src family kinases.
-
The most potent compounds from the screened library exhibited Ki values in the nanomolar range, indicating high affinity for the target kinases.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate and compare the performance of novel imidazole analogs.
General Protein Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against a target protein kinase.
Materials:
-
Target Protein Kinase (recombinant)
-
Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (dissolved in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO vehicle)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 20 nL) of the compound solutions, positive control, and negative control into the wells of a 384-well plate.
-
Add the target kinase and its substrate, pre-diluted in assay buffer, to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies the amount of ADP produced or the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of compounds to a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [3H]-labeled antagonist)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Test Compounds (dissolved in DMSO)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compounds.
-
Calculate the Ki (inhibitory constant) or IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway commonly targeted by imidazole-based kinase inhibitors and a general workflow for SAR studies.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A generalized workflow for conducting structure-activity relationship studies in drug discovery.
Comparative Efficacy of Imidazole-Based Kinase Inhibitors: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative imidazole-based kinase inhibitor, focusing on its potential as an anti-cancer agent. Due to the limited publicly available data on the direct biological activity of 5-methyl-1H-imidazol-2-amine, this report centers on a well-documented derivative that showcases the therapeutic potential of the imidazole scaffold. The selected compound, an imidazo[1,2-a]quinoxaline-based EGFR inhibitor (referred to as Compound 6b in relevant literature), has demonstrated significant activity against non-small cell lung cancer (NSCLC), including gefitinib-resistant models.[1]
Data Presentation: In Vitro vs. In Vivo Efficacy
The following table summarizes the key quantitative data from preclinical studies, offering a direct comparison of the compound's performance in laboratory assays and living organisms.
| Efficacy Parameter | In Vitro Results | In Vivo Results |
| Target | Epidermal Growth Factor Receptor (EGFR) | EGFR-dependent lung cancer |
| Cell Line (In Vitro) | H1975 (L858R/T790M mutant) | N/A |
| IC50 Value | Promising inhibitory activity noted[1] | Not Applicable |
| Animal Model (In Vivo) | Not Applicable | Murine xenograft model[1] |
| Tumor Growth Inhibition | Not Applicable | Potent activity observed[1] |
Signaling Pathway and Experimental Workflows
To elucidate the mechanism of action and the experimental designs used to evaluate this class of compounds, the following diagrams are provided.
Caption: Targeted EGFR signaling pathway.
Caption: In Vitro cell viability assay workflow.
Caption: In Vivo xenograft model workflow.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A general protocol for evaluating enzyme inhibition is as follows:
-
Reagents and Materials :
-
Recombinant human EGFR kinase
-
ATP
-
Kinase buffer
-
Test imidazole compound
-
96-well plates
-
Plate reader for luminescence or fluorescence detection
-
-
Procedure :
-
Prepare serial dilutions of the imidazole compound in DMSO.
-
Add the diluted compound, EGFR kinase, and a suitable substrate to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent (e.g., a reagent that measures the amount of ADP produced).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a control (DMSO without the inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.[2]
-
In Vivo Tumor Xenograft Study
The following is a generalized protocol for an in vivo efficacy study in a mouse model:
-
Animal Model :
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
-
Tumor Cell Implantation :
-
Human cancer cells (e.g., H1975) are cultured and then injected subcutaneously into the flank of the mice.
-
-
Treatment Protocol :
-
Once tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomly assigned to a control group (receiving a vehicle) and a treatment group (receiving the imidazole compound).
-
The compound is administered, often daily, via a specific route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose.
-
-
Monitoring and Endpoint :
-
Tumor size is measured regularly (e.g., twice a week) using calipers.
-
The body weight and general health of the mice are also monitored.
-
The study is concluded when tumors in the control group reach a specified size, and the tumors from all groups are excised and weighed.
-
-
Data Analysis :
-
Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.[3]
-
References
Unveiling the Molecular Embrace: A Comparative Guide to the Binding Mode of 5-Methyl-1H-Imidazol-2-Amine and Analogs to Indoleamine 2,3-Dioxygenase 1 (IDO1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of 5-methyl-1H-imidazol-2-amine and other key inhibitors to their target, Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway and a significant target in cancer immunotherapy. Understanding the precise binding mode of small molecule inhibitors is paramount for the rational design of next-generation therapeutics with improved potency and selectivity. This guide presents quantitative binding data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of these molecular interactions.
Comparative Analysis of IDO1 Inhibitors
The inhibitory potency of this compound and other representative imidazole-based and non-imidazole inhibitors against IDO1 is summarized in the table below. The data highlights the structure-activity relationships and the impact of different chemical scaffolds on binding affinity.
| Compound | Chemical Scaffold | Assay Type | IC50 (nM) | Reference |
| This compound | Imidazole | Enzymatic | Not available | - |
| 4-Phenylimidazole (4-PI) | Imidazole | Enzymatic | 48,000 | [1][2] |
| Navoximod (GDC-0919) | Imidazoleisoindole | Cell-based | 28 - 75 | [2][3][4] |
| Epacadostat (INCB024360) | Hydroxyamidine | Cell-based | 12 - 17.63 | [2][5][6][7] |
| Imidazo[2,1-b]thiazole derivative (cpd 41) | Imidazothiazole | Enzymatic | 13,000 | [8] |
Confirmation of the Binding Mode to IDO1
The binding mode of imidazole-based inhibitors to IDO1 has been elucidated through X-ray crystallography, providing a detailed picture of the molecular interactions at the active site. The crystal structure of human IDO1 in complex with 4-phenylimidazole (4-PI) reveals that the imidazole nitrogen atom directly coordinates with the heme iron in the enzyme's active site.[1][2] The phenyl group of 4-PI extends into a hydrophobic pocket, designated as pocket A.[9]
More potent imidazole-based inhibitors, such as navoximod, also exhibit this characteristic coordination with the heme iron.[3] Computational docking and structure-activity relationship (SAR) studies of various 4-PI analogs have further illuminated the importance of interactions with specific residues within the active site, including Cys129 and Ser167, for enhanced inhibitory activity.[10] The binding of these inhibitors within the active site prevents the natural substrate, L-tryptophan, from accessing the catalytic machinery, thereby inhibiting the enzymatic activity of IDO1.
Experimental Protocols
Accurate determination of inhibitor binding and potency is crucial for drug development. Below are detailed methodologies for key experiments used to characterize the interaction of inhibitors with IDO1.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified IDO1 by measuring the production of kynurenine from the substrate L-tryptophan.
Materials:
-
Purified recombinant human IDO1 enzyme
-
Test compound (e.g., this compound)
-
L-tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase in a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified IDO1 enzyme to each well.
-
Add the substrate, L-tryptophan, to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add DMAB reagent to each well, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3 or HeLa)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound
-
Cell culture medium
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for an appropriate period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and DMAB method described in the enzymatic assay.
-
Determine the IC50 value of the compound in the cellular environment.
Biophysical Characterization of Binding
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) and the affinity (KD) of an inhibitor to its target protein in real-time.
General Protocol Outline:
-
Immobilize recombinant IDO1 protein onto a sensor chip surface.
-
Flow a solution of the inhibitor (analyte) at various concentrations over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface to remove the bound inhibitor.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding.
General Protocol Outline:
-
Place a solution of purified IDO1 protein in the sample cell of the calorimeter.
-
Fill the titration syringe with a concentrated solution of the inhibitor.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat-flow peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding stoichiometry (n), KD, ΔH, and ΔS.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining IDO1 inhibitor potency.
Caption: Simplified IDO1 signaling pathway and point of inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 8. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure based development of phenylimidazole-derived inhibitors of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different analytical techniques for 5-methyl-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 5-methyl-1H-imidazol-2-amine, a key building block in pharmaceutical synthesis, is critical for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comparative analysis of various analytical techniques, offering insights into their principles, performance, and applications, supported by experimental data from closely related imidazole compounds.
Key Analytical Techniques at a Glance
A variety of analytical methods can be employed for the analysis of this compound, each with its own set of advantages and limitations. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical techniques. The data presented is based on studies of structurally similar imidazole compounds and should be considered as a reference for the analysis of this compound.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | 0.1 - 1 µg/mL[1][2] | 0.3 - 3 µg/mL | > 0.999[1] | < 2% | Robust, cost-effective, widely available. | Moderate sensitivity and selectivity. |
| GC-MS | Separation based on volatility and polarity, with mass spectrometric detection. | 1 - 10 ng/mL (with derivatization) | 3 - 30 ng/mL (with derivatization) | > 0.995 | < 10% | High resolution and sensitivity, provides structural information. | Requires derivatization for polar, non-volatile compounds.[3] |
| LC-MS/MS | Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection. | 0.01 - 1 ng/mL[4] | 0.03 - 3 ng/mL[4] | > 0.99 | < 15%[5] | Excellent sensitivity and selectivity, suitable for complex matrices.[6][7] | Higher cost and complexity. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[8] | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | > 0.99 | < 5% | High separation efficiency, minimal sample and reagent consumption.[8] | Lower sensitivity for some applications, reproducibility can be a challenge. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative methodologies for each technique, which may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
A robust HPLC-UV method is often the first choice for routine analysis and quality control.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (based on a method for related imidazoles)[1][2]:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) and an organic solvent like methanol or acetonitrile[1][2].
-
Flow Rate: 1.0 mL/min[1].
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 210-230 nm).
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature and low volatility of this compound, derivatization is necessary prior to GC-MS analysis to improve its chromatographic properties[3].
Derivatization (Example with Silylation)[3]:
-
Dry the sample containing this compound under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture to ensure complete derivatization.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
MS Conditions: Electron Ionization (EI) at 70 eV, with a scan range appropriate for the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice[6][7].
Sample Preparation:
-
For biological samples, a protein precipitation step with acetonitrile is common, followed by centrifugation[7].
-
The supernatant is then evaporated and reconstituted in the initial mobile phase.
LC-MS/MS Conditions (based on a method for a similar compound)[7]:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for this compound.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for the analysis of charged species.
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) or a compatible solvent.
-
Filter the sample to remove any particulate matter.
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution at a specific pH to ensure the analyte is charged (e.g., phosphate or borate buffer).
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection is common, though coupling to a mass spectrometer is also possible.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline a general experimental workflow and the logical relationship between the different analytical steps.
Conclusion
The selection of an appropriate analytical technique for this compound is a critical decision that impacts the quality and reliability of research and development outcomes. For routine quality control, HPLC-UV offers a robust and cost-effective solution. When high sensitivity and selectivity are paramount, particularly for trace analysis in complex matrices, LC-MS/MS is the superior choice. GC-MS, although requiring a derivatization step, provides excellent resolution and structural information, making it valuable for impurity identification. Capillary electrophoresis presents a high-efficiency alternative with low sample consumption. Ultimately, the optimal method will depend on the specific analytical goals, available instrumentation, and the required level of validation.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of 5-methyl-1H-imidazol-2-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals handling 5-methyl-1H-imidazol-2-amine, a comprehensive understanding of proper disposal procedures is paramount. This guide provides essential, step-by-step instructions to ensure the safe management of this chemical waste, minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Considerations
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood. In the event of a spill, avoid generating dust, sweep up the material, place it in a suitable container for disposal, and clean the area thoroughly.[3][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps outline the standard operating procedure for its disposal:
-
Waste Identification and Segregation :
-
Characterize the waste: Determine if the this compound is in solid or liquid form and if it is mixed with any other solvents or reagents.[2]
-
Treat all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous chemical waste.[6]
-
Segregate amine waste from other chemical waste streams to prevent hazardous reactions.[1] It is particularly important to keep it away from incompatible substances like acids and strong oxidizing agents.[1][7]
-
-
Containerization and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible waste container. The original container, if in good condition, can be used.[1][6]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound" .[6] Avoid using abbreviations or chemical formulas.
-
The label should also indicate the primary hazards associated with the chemical (e.g., Toxic, Irritant).[6]
-
Note the accumulation start date (the date the first piece of waste was placed in the container).[6]
-
-
Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA), such as a designated benchtop or within a chemical fume hood, away from general laboratory traffic.[2][6]
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[1]
-
-
Disposal :
-
Do not dispose of this compound down the drain or in the regular trash.[1][6] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[1][2]
-
Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations.[1]
-
-
Empty Container Management :
-
Triple rinse empty containers with a suitable solvent (e.g., methanol, ethanol, or acetone).[2][6]
-
Collect all rinsate as hazardous waste and add it to the designated this compound waste container.[2][6]
-
Once cleaned and with the label defaced, the container may be disposed of as regular trash, pending institutional policies.[2]
-
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations and must be provided by your institution's EHS office. The following table provides a general structure for the kind of information to seek.
| Parameter | Guideline | Source |
| Sewer Disposal Limit | Prohibited for amines. | General Chemical Waste Best Practices |
| Reportable Quantity (RQ) | Consult Safety Data Sheet (SDS) and local regulations. | Institutional EHS Office |
| Toxicity Characteristic | If mixed with solvents, may be subject to Toxicity Characteristic Leaching Procedure (TCLP) regulations. | 40 CFR 261[8] |
| Container Size Limit | Satellite Accumulation Areas are typically limited to 55 gallons of hazardous waste.[9][10] | Institutional EHS Office |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. uwlax.edu [uwlax.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Essential Safety and Operational Protocols for 5-methyl-1H-imidazol-2-amine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of 5-methyl-1H-imidazol-2-amine. The following procedures are based on the known hazards of structurally similar imidazole derivatives and are intended to provide a robust framework for safe laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. Based on the hazard profile of analogous compounds, which suggests potential for skin and eye irritation or damage, the following PPE is mandatory when handling this compound.[1]
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[1][2] | Protects against splashes and airborne particles that could cause serious eye irritation or injury. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use.[1][2] | Prevents skin contact, as imidazole derivatives can cause skin irritation. |
| Body Protection | A laboratory coat with long sleeves. For larger quantities, a chemical-resistant apron is advised.[1][2] | Minimizes skin exposure to spills and prevents contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.[1][2] | Minimizes respiratory exposure, as related compounds may be harmful if inhaled. |
| Foot Protection | Closed-toe shoes.[1] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk and ensuring experimental integrity.
Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.[1][2]
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Assemble all required PPE as detailed in the table above.
-
Prepare all necessary equipment, reagents, and a chemical spill kit before commencing work.
Handling:
-
Avoid direct contact with the compound.[1]
-
Prevent the formation of dust and aerosols during handling.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4][5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Excess Chemical: Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[2][6]
-
Contaminated Labware (e.g., gloves, wipes): Place in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[2][6]
Experimental Workflow
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
